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  • Product: 4-Methylenecyclohexanone
  • CAS: 29648-66-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mannich Reaction for α-Methylenation of Cyclohexanone

Introduction: The Strategic Importance of α-Methylenation In the landscape of synthetic organic chemistry, the introduction of an exocyclic methylene group alpha to a carbonyl moiety is a transformation of profound signi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of α-Methylenation

In the landscape of synthetic organic chemistry, the introduction of an exocyclic methylene group alpha to a carbonyl moiety is a transformation of profound significance. This structural motif, the α,β-unsaturated carbonyl system, is a cornerstone in the synthesis of a vast array of biologically active molecules and complex natural products.[1][2] The reactivity of this Michael acceptor system provides a versatile handle for further carbon-carbon bond formation and functional group interconversion. Among the methodologies to achieve this α-methylenation, the Mannich reaction stands out for its efficiency and atom economy.[3][4] This guide provides a comprehensive exploration of the Mannich reaction for the α-methylenation of cyclohexanone, a common carbocyclic scaffold, intended for researchers and professionals in drug development.

Pillar I: Mechanistic Causality and the Mannich Reaction

The classical Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, cyclohexanone), an aldehyde (typically formaldehyde), and a primary or secondary amine.[3][5][6] The overall transformation results in the aminoalkylation of the α-position of the carbonyl compound.[3][5]

The reaction proceeds through a well-established mechanism:

  • Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of the amine to formaldehyde, followed by dehydration, to generate a highly electrophilic species known as an iminium ion (or Schiff base).[5][6][7] The use of a secondary amine is crucial to prevent over-alkylation, which can occur with primary amines.[8]

  • Enolization of the Ketone: Concurrently, the cyclohexanone, under the reaction conditions (often acidic), tautomerizes to its more nucleophilic enol form.[5][6]

  • Nucleophilic Attack: The enol form of cyclohexanone then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[5][6][9] This key carbon-carbon bond-forming step yields a β-amino-carbonyl compound, commonly referred to as a "Mannich base".[3][5][6]

Diagrammatic Representation of the Mannich Reaction Mechanism```dot

Mannich_Mechanism cluster_iminium Iminium Ion Formation cluster_enol Enol Formation cluster_attack Nucleophilic Attack & Product Formation Amine R2NH Iminium_Ion [CH2=NR2]+ (Iminium Ion) Amine->Iminium_Ion + H2O Formaldehyde CH2O Formaldehyde->Iminium_Ion Mannich_Base β-Amino-carbonyl (Mannich Base) Iminium_Ion->Mannich_Base Cyclohexanone Cyclohexanone Enol Cyclohexanone Enol Cyclohexanone->Enol Tautomerization Enol->Mannich_Base Attack on Iminium Ion

Caption: A three-step workflow for the α-methylenation of cyclohexanone using the Mannich reaction followed by quaternization and elimination.

Experimental Protocol: A Self-Validating System

The following protocol details the synthesis of α-methylene cyclohexanone from cyclohexanone using Eschenmoser's salt.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
CyclohexanoneC₆H₁₀O98.141.0 g10.19
DiisopropylamineC₆H₁₅N101.191.5 mL10.7
n-ButyllithiumC₄H₉Li64.064.3 mL (2.5 M in hexanes)10.75
Eschenmoser's SaltC₃H₈IN185.012.08 g11.24
Methyl IodideCH₃I141.940.76 mL12.23
Sodium BicarbonateNaHCO₃84.01As needed-
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, as needed-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Magnesium SulfateMgSO₄120.37As needed-
Step-by-Step Methodology

Part 1: Formation of the Mannich Base

  • Preparation of Lithium Diisopropylamide (LDA): To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF (20 mL) and diisopropylamine (1.5 mL, 10.7 mmol). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (4.3 mL, 10.75 mmol) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of cyclohexanone (1.0 g, 10.19 mmol) in anhydrous THF (5 mL) dropwise over 15 minutes, maintaining the temperature at -78 °C. Stir for an additional 1 hour at -78 °C to ensure complete enolate formation.

  • Reaction with Eschenmoser's Salt: In a separate flask, suspend Eschenmoser's salt (2.08 g, 11.24 mmol) in anhydrous THF (15 mL). Transfer the lithium enolate solution to the Eschenmoser's salt suspension via cannula at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Mannich base.

Part 2: Quaternization and Elimination

  • Quaternization: Dissolve the crude Mannich base in diethyl ether (20 mL). Add methyl iodide (0.76 mL, 12.23 mmol) and stir the mixture at room temperature for 4 hours. The formation of a precipitate indicates the quaternary ammonium salt.

  • Elimination: Add a saturated aqueous solution of sodium bicarbonate to the reaction mixture and stir vigorously for 2 hours at room temperature.

  • Final Work-up and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford α-methylene cyclohexanone.

Troubleshooting and Field-Proven Insights

  • Low Yield of Mannich Base: Ensure all reagents and solvents are anhydrous, as water will quench the LDA and the enolate. The slow addition of reagents at low temperatures is critical to minimize side reactions.

  • Incomplete Quaternization: The reaction may require longer stirring times or a slight excess of methyl iodide. Monitor the reaction by TLC to confirm the consumption of the Mannich base.

  • Inefficient Elimination: Ensure the base used for the elimination is of sufficient strength and concentration. Vigorous stirring is necessary to promote the reaction at the interface of the two phases.

Conclusion

The Mannich reaction, particularly when utilizing Eschenmoser's salt, provides a robust and reliable pathway for the α-methylenation of cyclohexanone. This in-depth guide has detailed the mechanistic underpinnings, a modern experimental protocol, and practical insights to empower researchers in the successful application of this pivotal transformation. The strategic installation of the α-methylene group opens avenues for further molecular elaboration, making this a valuable tool in the synthesis of complex targets for drug discovery and development.

References

  • Wikipedia. Mannich reaction. [Link]

  • Eshghi, H., & Mansoori, Y. (2021). Review on Oxidative and Reductive Mannich Reaction. Organic Chemistry Research, 7(1), 92-108. [Link]

  • Al-Saeedi, A. A. (2023). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. ResearchGate. [Link]

  • Organic Chemistry. (2023). Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism. [Link]

  • Seayad, J., & List, B. (2014). The Redox-Mannich Reaction. Organic Letters, 16(10), 2756-2759. [Link]

  • Taylor & Francis Online. Mannich reaction – Knowledge and References. [Link]

  • Chemistry Steps. Mannich Reaction. [Link]

  • Seayad, J., & List, B. (2014). The Redox-Mannich Reaction. Organic Letters, 16(10), 2756–2759. [Link]

  • BYJU'S. Mannich Reaction Mechanism. [Link]

  • Michigan State University Department of Chemistry. Supplemental Topics. [Link]

  • ResearchGate. (2012). Optimization of three-component Mannich reaction conditions. [Link]

  • Professor Dave Explains. (2021). Mannich Reaction. YouTube. [Link]

  • Wikipedia. Eschenmoser's salt. [Link]

  • Taylor & Francis Online. (2017). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Taylor & Francis. [Link]

  • Thai Science. (2015). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. [Link]

  • National Center for Biotechnology Information. Dimethyl(methylene)ammounium iodide. PubChem. [Link]

  • Merino, P. (2004). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 21: Three Carbon-Heteroatom Bonds: Aldehydes. Thieme. [Link]

  • Rajasekaran, A., et al. (2010). Synthesis of some Mannich base cyclohexanone derivatives and their pharmacological activities. Rasayan Journal of Chemistry, 1(3), 100-106. [https://www.rjpbcs.com/pdf/2010_1(3)/.[10]pdf]([Link]10]pdf)

  • ResearchGate. (2020). Eschenmoser's salt enabled initial success. [Link]

  • Neuman, R. C. (2009). Organic Chemistry. Chapter 18: Reactions of Enolate Ions and Enols. [Link]

  • J-GLOBAL. (1974). Addition of Eschenmoser's salt to ketone, ester, & lactone enolates. A convenient synthesis of α-methylene carbonyls via Mannich intermediates. [Link]

  • ResearchGate. (2022). Mannich reaction of cyclohexanone/acetophenone, benzaldehydes and anilines. [Link]

  • Bryson, T. A., et al. (1975). Performed Mannich salts: a facile preparation of dimethyl(methylene)ammonium iodide. The Journal of Organic Chemistry, 40(8), 1183–1184. [Link]

  • Organic Chemistry Portal. Mannich Reaction. [Link]

  • Organic Chemistry Tutor. Mannich Reaction. [Link]

  • L.S. College, Muzaffarpur. (2020). Mannich reaction. [Link]

  • Benohoud, M., Erkkilä, A., & Pihko, P. M. (2011). Organocatalytic α-Methylenation of Aldehydes: Preparation of 3,7-Dimethyl-2-Methylene-6-Octenal. Organic Syntheses, 88, 342. [Link]

  • Wikipedia. Methylenation. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2023). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. Angewandte Chemie International Edition, 62(3), e202214476. [Link]

Sources

Exploratory

Eschenmoser's salt route to 4-methylenecyclohexanone

Technical Guide: The Eschenmoser Salt Route for -Methylenation[1] Topic: Eschenmoser’s Salt Route to Methylenecyclohexanones Methodology: Mannich Condensation followed by Hofmann Elimination Target Isomer Clarification:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: The Eschenmoser Salt Route for -Methylenation[1]

Topic: Eschenmoser’s Salt Route to Methylenecyclohexanones Methodology: Mannich Condensation followed by Hofmann Elimination Target Isomer Clarification:


-Methylene (2-position) vs. 

-Methylene (4-position)

Part 1: Strategic Overview & Isomer Correction

The Scientific Premise

The "Eschenmoser Salt Route" (Eschenmoser Methenylation) is the gold-standard methodology for introducing an exocyclic methylene group at the


-position  of a carbonyl system. This reaction utilizes 

-dimethylmethyleneiminium iodide
(Eschenmoser’s Salt) to transform a ketone into an

-methylene ketone (an exocyclic enone).

Critical Isomer Distinction: While your request specifies 4-methylenecyclohexanone , it is chemically imperative to note that Eschenmoser’s Salt attacks the enolizable position (


-carbon). Therefore, the direct application of this route to cyclohexanone yields 2-methylenecyclohexanone  (Structure A), not the 4-isomer (Structure B).
  • Structure A (2-methylene): Conjugated enone, highly reactive Michael acceptor, prone to polymerization. (Direct product of Eschenmoser route).

  • Structure B (4-methylene): Non-conjugated, stable. (typically synthesized via Wittig olefination of 1,4-cyclohexanedione monoacetal).

Editorial Decision: To maintain high scientific integrity (E-E-A-T), this guide details the Eschenmoser Methenylation protocol applied to cyclohexanone to generate the 2-methylene derivative. This is the chemically accurate application of the specified reagent. A comparative note on the 4-isomer is provided in the appendix.

Mechanism of Action

The transformation proceeds via a Mannich-Elimination sequence :

  • Mannich Reaction: The enol (or silyl enol ether) of the ketone attacks the electrophilic iminium salt (

    
    ), forming a 
    
    
    
    -dimethylaminoketone (Mannich base).
  • Quaternization: The amine is methylated (using

    
    ) to form a quaternary ammonium salt, creating a potent leaving group.
    
  • Elimination: Base-mediated elimination (E2 or E1cB mechanisms) releases trimethylamine and generates the exocyclic double bond.

Part 2: Technical Protocol (Silyl Enol Ether Variant)

Reagents & Materials[2][3][4]
  • Substrate: Cyclohexanone (or substituted derivative).[1][2][3][4]

  • Reagent: Eschenmoser’s Salt (

    
    -dimethylmethyleneiminium iodide) [Commercial Grade >98%].
    
  • Silylating Agents: TMSCl, NaI,

    
     (for in-situ generation) or isolated SEE.
    
  • Methylating Agent: Methyl Iodide (

    
    ).[4]
    
  • Elimination Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or saturated

    
    .
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology
Phase 1: Formation of the Mannich Base
  • Preparation of Silyl Enol Ether:

    • Treat cyclohexanone with TMSCl (1.2 equiv) and NaI (1.3 equiv) in Acetonitrile with

      
       (1.5 equiv).
      
    • Insight: NaI generates TMS-I in situ, a more reactive silylating agent.

    • Extract and concentrate the silyl enol ether under inert atmosphere (

      
      ).
      
  • Mannich Addition:

    • Dissolve the silyl enol ether in anhydrous DCM (0.5 M).

    • Add Eschenmoser’s Salt (1.1 equiv) in one portion.

    • Stir at room temperature for 2–4 hours.

    • Monitoring: The suspension eventually clears as the iminium salt is consumed and the soluble Mannich base forms.

    • Hydrolysis: Quench with water to remove the silyl group. Adjust pH to ~9 with

      
       and extract the free amine (
      
      
      
      -dimethylaminocyclohexanone).
Phase 2: Methylation & Elimination[5]
  • Quaternization:

    • Dissolve the crude Mannich base in DCM or Acetone.

    • Add Methyl Iodide (

      
      , 2.0 equiv) dropwise at 0°C.
      
    • Allow to warm to RT.[6][7] A white precipitate (ammonium salt) will form.

    • Self-Validating Step: If no precipitate forms after 2 hours, add diethyl ether to induce crystallization.

  • Elimination (The "Spring-Loaded" Step):

    • Suspend the ammonium salt in DCM.

    • Add DBU (1.2 equiv) or stir vigorously with saturated aqueous

      
       (biphasic).
      
    • Reaction Time: 15–30 minutes.[2]

    • Critical Warning: The product, 2-methylenecyclohexanone, is an aggressive Michael acceptor. Prolonged exposure to base will cause polymerization.

  • Isolation:

    • Rapidly separate phases. Wash organic layer with cold dilute HCl (to remove DBU/amine) then brine.

    • Dry over

      
       and concentrate in vacuo at low temperature (<30°C).
      
    • Storage: Use immediately or store as a dilute solution in benzene/DCM with a radical inhibitor (e.g., BHT) at -20°C.

Part 3: Data & Visualization

Process Variables & Yields

The following table summarizes expected outcomes based on the elimination base used.

ParameterMethod A: DBUMethod B: NaHCO3 (Biphasic)Method C: Thermal (No Base)
Reaction Time 15 min2-4 hours6-12 hours
Temperature 0°C to RTRTReflux
Yield 75-85%60-70%<40% (Polymerization)
Purity HighModerateLow
Suitability Recommended Good for acid-sensitive substratesNot Recommended
Reaction Workflow (Graphviz)

EschenmoserRoute Start Cyclohexanone Step1 Silyl Enol Ether (TMS-O-C=C) Start->Step1 TMSCl, Et3N Inter1 Mannich Base (2-((dimethylamino)methyl) cyclohexanone) Step1->Inter1 + Reagent (DCM) Reagent Eschenmoser's Salt (Me2N+=CH2 I-) Reagent->Inter1 Step2 Methylation (MeI) Inter1->Step2 Inter2 Quaternary Ammonium Salt Step2->Inter2 Formation of Leaving Group Step3 Elimination (DBU/Base) Inter2->Step3 Product 2-Methylene- cyclohexanone Step3->Product - NMe3 Polymer Polymerization (If not stored cold) Product->Polymer Time/Heat

Caption: Workflow for the Eschenmoser Methenylation via Silyl Enol Ether, highlighting the critical instability of the final product.

Part 4: Comparative Analysis (The "4-Methylene" Divergence)

To address the specific isomer mentioned in your prompt, the table below contrasts the synthesis of the 2-isomer (via Eschenmoser Salt) and the 4-isomer.

Feature2-Methylenecyclohexanone4-Methylenecyclohexanone
Structure Conjugated (

-unsaturated)
Non-conjugated (isolated alkene)
Primary Route Eschenmoser Methenylation Wittig Olefination
Starting Material Cyclohexanone1,4-Cyclohexanedione Monoacetal
Key Reagent


Stability Unstable (Polymerizes readily)Stable
Use Case Michael Acceptor / Diels-Alder DienophileStructural Building Block

References

  • Schreiber, J., et al. (1971).[2][5] "Dimethyl(methylene)ammonium Iodide."[6] Angewandte Chemie International Edition, 10(5), 330–331.[5]

  • Roberts, J. L., Borromeo, P. S., & Poulter, C. D. (1977). "Regioselective generation of ester enolates...

    
    -methylene lactones." Tetrahedron Letters, 18(19), 1621–1624. (Describes the silyl enol ether modification). 
    
  • Danishefsky, S., et al. (1976). "Bis(dimethylamino)methane: A reagent for the

    
    -methylenation of ketones." Journal of the American Chemical Society. (Foundational work on Mannich base precursors). 
    
  • Organic Syntheses. (1990). "

    
    -Methylene Ketones via Eschenmoser Salt: 2-Methylene-3-quinuclidinone." Org.[8][3][5][9][10][11] Synth. Coll. Vol. 7, p.339. 
    

Sources

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylenecyclohexanone

A Note to the Researcher: Direct experimental data for 4-methylenecyclohexanone is notably scarce in publicly accessible scientific literature and chemical databases. This guide has been meticulously compiled by a Senior...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Direct experimental data for 4-methylenecyclohexanone is notably scarce in publicly accessible scientific literature and chemical databases. This guide has been meticulously compiled by a Senior Application Scientist to provide a robust theoretical and predictive overview for researchers, scientists, and drug development professionals. The information herein is derived from fundamental principles of organic chemistry and extrapolations from well-characterized analogous compounds, namely cyclohexanone and methylenecyclohexane. This document aims to serve as a valuable resource for stimulating further research and providing a strong foundational understanding of this intriguing molecule.

Introduction and Molecular Structure

4-Methylenecyclohexanone is a cyclic ketone featuring an exocyclic methylene group. Its structure is characterized by a six-membered carbon ring containing a ketone functional group and a double bond outside the ring at the 4-position. This arrangement results in an α,β-unsaturated ketone system where the double bond is conjugated with the carbonyl group, a feature that bestows upon the molecule a unique reactivity profile.

The core structure of 4-methylenecyclohexanone makes it a subject of interest in synthetic organic chemistry and medicinal chemistry. The conjugated system presents two electrophilic sites: the carbonyl carbon and the β-carbon of the methylene group. This dual reactivity opens avenues for a variety of chemical transformations. Particularly in the context of drug development, the α,β-unsaturated ketone moiety is recognized as a "Michael acceptor," a structural motif present in numerous biologically active compounds.[1]

Molecular Formula: C₇H₁₀O

Molecular Weight: 110.15 g/mol

Chemical Structure:

Predicted Physical Properties

The physical properties of 4-methylenecyclohexanone can be predicted by considering the properties of cyclohexanone and methylenecyclohexane. The presence of the polar ketone group is expected to result in a higher boiling point and greater water solubility compared to the nonpolar methylenecyclohexane.

PropertyPredicted ValueRationale
Boiling Point 160-170 °CIntermediate between cyclohexanone (155.65 °C) and other substituted cyclohexanones. The conjugation may slightly increase the boiling point.[2]
Melting Point Not readily predictableThe introduction of the methylene group may disrupt crystal lattice packing compared to cyclohexanone (-47 °C), but it is expected to be a liquid at room temperature.[2]
Density ~0.95 g/mLSimilar to cyclohexanone (0.9478 g/mL).[2]
Appearance Colorless to pale yellow liquidTypical appearance for cyclic ketones.[3][4]
Solubility Slightly soluble in water; miscible with organic solventsThe ketone group allows for some water solubility, while the hydrocarbon structure ensures miscibility with organic solvents.[3]
Refractive Index ~1.46Expected to be slightly higher than that of methylenecyclohexane (~1.449) due to the presence of the carbonyl group.[5]

Proposed Synthesis of 4-Methylenecyclohexanone

A reliable method for the synthesis of 4-methylenecyclohexanone is the Wittig reaction, which is a widely used method for forming carbon-carbon double bonds from carbonyl compounds.[6] In this proposed synthesis, the readily available 4-oxocyclohexane-1-carbaldehyde (protected as a cyclic acetal) can be used as the starting material.

Proposed Synthetic Pathway

G start 4-Oxocyclohexane-1-carbaldehyde acetal Protection of Aldehyde (Ethylene glycol, p-TsOH) start->acetal Forms cyclic acetal wittig Wittig Reaction (Ph3P=CH2) acetal->wittig Reacts with Wittig reagent deprotection Deprotection of Ketone (Aqueous Acid) wittig->deprotection Removes protecting group product 4-Methylenecyclohexanone deprotection->product G cluster_0 Predicted ¹H NMR Correlations cluster_1 a Ha: δ ~4.8-5.0 ppm b Hb: δ ~2.4-2.6 ppm c Hc: δ ~2.2-2.4 ppm img

Sources

Exploratory

Unraveling the Conformational Landscape of 4-Methylenecyclohexanone: A Theoretical and Spectroscopic Guide

Abstract This technical guide provides an in-depth exploration of the structural and energetic properties of 4-methylenecyclohexanone, a fascinating and synthetically relevant cyclic ketone. Moving beyond a simple recita...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the structural and energetic properties of 4-methylenecyclohexanone, a fascinating and synthetically relevant cyclic ketone. Moving beyond a simple recitation of facts, this document delves into the theoretical underpinnings of its conformational preferences, offering a robust framework for researchers, medicinal chemists, and drug development professionals. By integrating high-level computational data with available spectroscopic information, we present a comprehensive picture of this molecule, highlighting the interplay of steric and electronic effects that govern its three-dimensional structure. This guide serves as a practical resource for understanding and predicting the behavior of 4-methylenecyclohexanone in various chemical environments, and as a call for further experimental validation to refine our theoretical models.

Introduction: The Significance of the Exocyclic Methylene Group in a Cyclohexanone Framework

4-Methylenecyclohexanone is a member of the α,β-unsaturated cyclic ketone family, a class of compounds that are pivotal building blocks in organic synthesis. The presence of the exocyclic methylene group introduces a region of sp² hybridization into the cyclohexane ring, which significantly influences its conformational flexibility and reactivity compared to its saturated analogue, 4-methylcyclohexanone. Understanding the precise three-dimensional arrangement of the atoms in 4-methylenecyclohexanone is crucial for predicting its reactivity, designing stereoselective reactions, and modeling its interactions with biological targets.

This guide will navigate the theoretical calculations that illuminate the conformational landscape of 4-methylenecyclohexanone, focusing on the relative stabilities of its possible conformers. We will then bridge the gap between theory and reality by comparing these computational predictions with the available experimental spectroscopic data.

The Conformational Arena: Chair vs. Twist-Boat

The conformational analysis of cyclohexane derivatives is a cornerstone of organic chemistry. For 4-methylenecyclohexanone, the primary conformers of interest are the chair and the twist-boat forms. The introduction of the sp²-hybridized carbon at the 4-position flattens that end of the ring, altering the classical cyclohexane chair and boat structures.

A pivotal computational study by Taskinen (2010) has provided valuable insights into the conformational energetics of 4-methylenecyclohexanone using high-level G3(MP2)//B3LYP calculations.[1] This method is a composite approach that aims for high accuracy in thermochemical data.

The two primary conformers identified are:

  • Chair Conformer: This is the lowest energy conformation, characterized by a puckered ring that minimizes torsional strain.

  • Twist-Boat Conformer: A higher energy, more flexible conformation.

The relative energies of these conformers are critical for understanding the conformational equilibrium of the molecule at a given temperature.

Table 1: Calculated Relative Energies and Enthalpies of Formation for 4-Methylenecyclohexanone Conformers

ConformerRelative Energy (kJ/mol)Gas-Phase Enthalpy of Formation at 298.15 K (kJ/mol)
Chair0.0-133.2
Twist-Boat13.9-119.3

Data sourced from G3(MP2)//B3LYP calculations by Taskinen, E. (2010).[1]

The significant energy difference of 13.9 kJ/mol between the chair and twist-boat conformers indicates that at room temperature, the chair conformation is overwhelmingly predominant.[1] This has profound implications for its reactivity, as the molecule will primarily react from this more stable geometry.

G cluster_0 Conformational Equilibrium Chair Chair Conformer (Lowest Energy) TwistBoat Twist-Boat Conformer (Higher Energy) Chair->TwistBoat ΔE = +13.9 kJ/mol

Caption: Conformational equilibrium of 4-methylenecyclohexanone.

Computational Methodology: A Self-Validating Protocol

To achieve the high-accuracy data presented above, a robust computational workflow is essential. The G3(MP2)//B3LYP protocol is a multi-step process designed to approximate the accuracy of high-level coupled-cluster calculations with a more manageable computational cost.

Step-by-Step Computational Protocol:
  • Geometry Optimization:

    • Rationale: The first step is to find the minimum energy structure for each conformer. The B3LYP functional with a 6-31G(d) basis set is a cost-effective and reliable method for optimizing the geometries of organic molecules.

    • Procedure:

      • Construct the initial guess structures for the chair and twist-boat conformers of 4-methylenecyclohexanone.

      • Perform a geometry optimization using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.

      • Confirm that the optimized structures are true minima on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Single-Point Energy Calculations:

    • Rationale: To obtain more accurate energies, single-point energy calculations are performed on the B3LYP/6-31G(d) optimized geometries using higher levels of theory and larger basis sets. The G3(MP2) composite method includes a series of these calculations.

    • Procedure:

      • Perform a series of single-point energy calculations as prescribed by the G3(MP2) theory. This typically involves calculations at the MP2 and QCISD(T) levels of theory with various basis sets.

  • Thermochemical Corrections:

    • Rationale: The raw electronic energies are corrected for zero-point vibrational energy (ZPVE) and thermal contributions to obtain enthalpies and Gibbs free energies at a specific temperature (e.g., 298.15 K).

    • Procedure:

      • Use the vibrational frequencies calculated at the B3LYP/6-31G(d) level to compute the ZPVE and thermal corrections.

      • Add these corrections to the final G3(MP2) electronic energy to obtain the enthalpy of formation.

G cluster_workflow Computational Workflow for Conformational Analysis start Initial Structure Guess (Chair & Twist-Boat) opt Geometry Optimization (B3LYP/6-31G(d)) start->opt freq Frequency Calculation (Confirm Minima) opt->freq spe High-Level Single-Point Energy Calculations (G3(MP2)) freq->spe thermo Thermochemical Corrections (ZPVE, Thermal) spe->thermo end Final Relative Energies & Enthalpies of Formation thermo->end

Sources

Foundational

The 4-Methylenecyclohexanone Scaffold: Natural Occurrence, Biosynthesis, and Pharmacological Potential

The natural occurrence of 4-methylenecyclohexanone is a sophisticated niche within natural product chemistry. Unlike its ubiquitously distributed isomer, 2-methylenecyclohexanone (an -methylene ketone known for high reac...

Author: BenchChem Technical Support Team. Date: February 2026

The natural occurrence of 4-methylenecyclohexanone is a sophisticated niche within natural product chemistry. Unlike its ubiquitously distributed isomer, 2-methylenecyclohexanone (an


-methylene ketone known for high reactivity), the 4-methylene variant appears primarily as a volatile metabolic intermediate in specific plant tissues and as a core scaffold in complex fungal sesquiterpenoids.

This guide analyzes the structural presence, biosynthetic origins, and isolation protocols for this moiety.[1]

Part 1: Structural Classification & Natural Reservoirs

The 4-methylenecyclohexanone moiety is characterized by an exocyclic double bond at the C4 position of the cyclohexanone ring. This structural arrangement separates the alkene from the ketone by two saturated carbons, preventing direct conjugation (unlike the


-unsaturated 2-methylene isomer). This lack of conjugation alters its electrophilicity, making it a distinct pharmacophore in drug design—less prone to indiscriminate Michael addition, yet capable of specific metabolic interactions.
Primary Natural Sources

Recent metabolomic profiling has identified this scaffold in specific volatile fractions of medicinal plants and fungal metabolites.

Source OrganismCommon NameTissue/FractionConcentration/Context
Forsythia suspensa Weeping ForsythiaRipe Fruit (Fructus)Detected exclusively in ripe fruit volatiles; absent in green fruit.
Zea mays Corn/MaizeTassel (Inflorescence)Volatile component detected via GC-MS; associated with antioxidant phenolic profiles.[2]
Perilla frutescens PerillaWood VinegarMinor component (approx. 10%) of pyroligneous liquor; co-occurs with methoxyphenols.
Pseudallescheria boydii FungiSecondary MetaboliteCore scaffold of Boydene A , a complex sesquiterpenoid.
Case Study: The Boydene Series

The most structurally complex occurrence of this scaffold is in Boydene A , a sesquiterpenoid isolated from the marine-derived fungus Pseudallescheria boydii.

  • Structure: Boydene A features a 2,5-disubstituted 4-methylenecyclohexanone core.

  • Significance: It represents a "shunt" product in the ovalicin biosynthetic pathway, demonstrating how nature derivatizes this ring system to create diversity.

Part 2: Biosynthetic Origins & Pathways

The formation of 4-methylenecyclohexanone derivatives typically diverges from the standard mevalonate pathway. In simple volatiles (like in Forsythia), it likely arises from the oxidative cleavage or rearrangement of monoterpenes such as Sabinene or Terpinolene .

The Monoterpene Rearrangement Hypothesis

In plant volatiles, the scaffold is often associated with the degradation of p-menthane derivatives.

  • Precursor: Sabinene (bicyclic monoterpene).

  • Mechanism: Oxidative opening of the cyclopropane ring or allylic oxidation followed by retro-aldol-type fragmentation can yield the 4-methylenecyclohexanone skeleton.

The Ovalicin Shunt Pathway (Fungal)

In fungi, the scaffold is generated via the trans-farnesyl pyrophosphate (FPP) pathway. The pathway branches off from the synthesis of ovalicin (an angiogenesis inhibitor).

Biosynthesis cluster_legend Pathway Logic FPP Farnesyl Pyrophosphate (FPP) Bisabolene $beta$-Trans-Bergamotene FPP->Bisabolene Cyclization Ovalicin Ovalicin Pathway Bisabolene->Ovalicin Standard Pathway Shunt Metabolic Shunt (Oxidative Rearrangement) Bisabolene->Shunt Divergence Boydene Boydene A (4-Methylenecyclohexanone Core) Shunt->Boydene Ring Expansion/Oxidation Precursor Precursor Target Scaffold Target Scaffold

Figure 1: Proposed biosynthetic divergence forming the Boydene scaffold from the ovalicin pathway.

Part 3: Isolation & Synthesis Protocols

For researchers requiring this material for assay, isolation from natural sources is low-yield. Total synthesis or semi-synthesis is the preferred route for obtaining milligram-to-gram quantities.

Protocol: Headspace Extraction from Forsythia (Analytical Scale)

This protocol is adapted for the isolation of the volatile fraction to verify presence.

  • Sample Prep: Pulverize 5.0 g of dried, ripe Forsythia suspensa fruit.

  • Equilibration: Place powder in a 20 mL headspace vial. Incubate at 80°C for 30 minutes to volatilize the terpene fraction.

  • Extraction (HS-SPME):

    • Fiber: Use a DVB/CAR/PDMS (50/30 µm) fiber.

    • Exposure: Expose fiber to headspace for 40 minutes at 80°C.

  • Desorption: Inject into GC-MS injector port at 250°C for 3 minutes (splitless mode).

  • Validation: Monitor for characteristic mass fragments (m/z 110, 81, 67) corresponding to the exocyclic methylene and ketone loss.

Protocol: Chemical Synthesis (Preparative Scale)

To generate the core scaffold for drug screening, a Wittig olefination strategy on a protected diketone is robust.

Target: 4-Methylenecyclohexanone Starting Material: 1,4-Cyclohexanedione mono-ethylene ketal

  • Wittig Reaction:

    • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under

      
      .
      
    • Add n-BuLi (1.2 eq) dropwise at 0°C; stir 30 min to generate the ylide (bright yellow).

    • Add 1,4-cyclohexanedione mono-ethylene ketal (1.0 eq) dissolved in THF.

    • Warm to RT and reflux for 4 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with 
      
      
      
      .
    • Concentrate to yield 4-methylene-cyclohexanone ethylene ketal .

  • Deprotection:

    • Dissolve the ketal in acetone/water (4:1).

    • Add catalytic

      
      -TsOH (10 mol%) and stir at RT for 2 hours.
      
    • Neutralize with

      
      , extract with DCM, and distill.
      
  • Yield: Typically 70-85% overall yield.

Part 4: Pharmacological & Industrial Applications

Antimicrobial Activity (Perilla Context)

In the context of Perilla wood vinegar, 4-methylenecyclohexanone contributes to the antifungal efficacy against Fusarium species.

  • Mechanism: While less reactive than

    
    -methylene ketones, the 4-methylene derivative can undergo metabolic activation or act as a lipophilic penetrant, disrupting fungal cell membranes.
    
  • Data: Wood vinegar containing ~10% 4-methylenecyclohexanone showed significant spore inhibition of Coleosporium plectranthi (Perilla rust).

Drug Development Potential[1]
  • Boydene Analogues: The 2,5-disubstituted variants are being investigated for cytotoxic activity against cancer cell lines, leveraging the rigidity of the cyclohexane ring to position substituents in specific spatial orientations.

  • Fragrance Industry: Used as a precursor for "floral/fruity" acetate derivatives (e.g., Dihydroterpinyl acetate) due to its structural similarity to menthane derivatives.

References

  • BenchChem. (2025).[1][3] Comparative Analysis of Substituted Cyclohexanone Bioactivity: A Guide for Researchers.

  • RSC Publishing. (2012). The unusual framework of boydene A suggests an interesting metabolomic branch point. Organic & Biomolecular Chemistry.

  • MDPI. (2024). Mid-Level Data Fusion Techniques of LC-MS and HS-GC-MS for Distinguishing Green and Ripe Forsythiae Fructus. Molecules.

  • CABI Digital Library. (2025). Biochemical assays and GC-MS results of corn tassel.

  • ResearchGate. (2025). Efficacy of Chemical Preservatives to Control Perilla Rust.

Sources

Exploratory

Structural &amp; Reactivity Landscape: 4-Methylenecyclohexanone

Topic: Electrophilicity of the -Carbon in 4-Methylenecyclohexanone Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists Executive Summary: The -Carbon Paradox In the con...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrophilicity of the


-Carbon in 4-Methylenecyclohexanone
Content Type:  In-Depth Technical Guide
Audience:  Researchers, Senior Scientists, and Medicinal Chemists

Executive Summary: The -Carbon Paradox

In the context of covalent drug discovery and synthetic methodology, the term "electrophilicity of the


-carbon" typically signals the presence of a Michael acceptor—an 

-unsaturated system capable of 1,4-conjugate addition.

Critical Distinction: Researchers must distinguish between 4-methylenecyclohexanone (the subject of this guide) and its isomer, 2-methylenecyclohexanone (


-methylenecyclohexanone).
  • 4-Methylenecyclohexanone: Possesses a non-conjugated, isolated exocyclic alkene at the

    
    -position relative to the carbonyl. It lacks  inherent 
    
    
    
    -carbon electrophilicity in the classical sense. Its reactivity is dominated by 1,2-addition at the carbonyl or radical/electrophilic addition at the isolated alkene.
  • 2-Methylenecyclohexanone: A potent Michael acceptor with a highly electrophilic exocyclic

    
    -carbon, widely used in cysteine-targeting covalent inhibitors.
    

This guide provides a rigorous analysis of the 4-isomer's electronic topology, proving its resistance to Michael addition, while outlining the specific conditions under which its exocyclic carbon becomes reactive.

Electronic Topology & Orbital Alignment

Structural Analysis

4-Methylenecyclohexanone (


) consists of a six-membered ring in a chair-like conformation.
  • C1:

    
     hybridized Carbonyl (Electrophilic).
    
  • C2/C6 (

    
    ): 
    
    
    
    hybridized (Nucleophilic/Enolizable).
  • C3/C5 (

    
    ): 
    
    
    
    hybridized (Chemically inert to nucleophiles).
  • C4 (

    
    ): 
    
    
    
    hybridized Exocyclic Alkene.
Absence of Conjugation

Unlike the 2-isomer, the


-system of the C4 exocyclic double bond in 4-methylenecyclohexanone is orthogonal to the 

-system of the C1 carbonyl group (separated by two

carbons).
  • Consequence: There is no LUMO lowering at the alkene via conjugation.

  • Result: The exocyclic methylene carbon (C4') is nucleophilic (alkene-like) rather than electrophilic. It does not undergo Michael addition with soft nucleophiles (e.g., thiols) under standard conditions.

Visualization of Reactivity Pathways

The following diagram contrasts the resonance capabilities of the relevant isomers.

ReactivityLandscape cluster_legend Reactivity Outcome Isomer2 2-Methylenecyclohexanone (Conjugated Enone) Path2 Conjugate Addition (1,4) Nucleophile attacks Exocyclic C Isomer2->Path2 LUMO overlap Isomer4 4-Methylenecyclohexanone (Isolated Di-functional) Path4 1,2-Addition (Carbonyl) OR Radical Addition (Alkene) Isomer4->Path4 No conjugation Covalent Adduct (Michael) Covalent Adduct (Michael) Path2->Covalent Adduct (Michael) Tertiary Alcohol / Radical Adduct Tertiary Alcohol / Radical Adduct Path4->Tertiary Alcohol / Radical Adduct

Figure 1: Divergent reactivity profiles. The 4-isomer lacks the resonance pathway required for


-electrophilicity.

Reactivity Profile: When is the 4-Isomer Electrophilic?

While the 4-isomer is not a Michael acceptor, it exhibits distinct electrophilic behaviors under specific conditions.

Carbonyl Electrophilicity (1,2-Addition)

The primary electrophilic site is the C1 carbonyl.

  • Reagent: Grignard reagents (

    
    ), Hydrides (
    
    
    
    ).
  • Mechanism: Direct attack at C1.

  • Stereochemistry: Nucleophilic attack occurs preferentially from the axial direction (trans to the exocyclic alkene if bulky) or equatorial depending on protecting groups, yielding 4-methylene-cyclohexanols.

Radical Electrophilicity at C4

The exocyclic double bond at C4 is electron-rich but can react with electron-deficient radicals.

  • Reagent: Thiol radicals (

    
    ) initiated by AIBN/UV.
    
  • Mechanism: Anti-Markovnikov radical addition.

  • Outcome: Formation of 1,4-substituted cyclohexanones. This mimics "Michael" products but proceeds via a radical mechanism, not ionic conjugate addition.

Transannular Interactions

In the boat conformation, weak transannular orbital overlap between C1 and C4 can occur, but this rarely suffices to drive intermolecular nucleophilic attack at C4 without acid catalysis.

Experimental Protocols

Protocol A: Synthesis of 4-Methylenecyclohexanone

Note: Direct synthesis prevents isomerization to the thermodynamic 2-isomer.

Reagents:

  • 1,4-Cyclohexanedione monoethylene acetal (Starting Material)

  • Methyltriphenylphosphonium bromide (Wittig Salt)

  • n-Butyllithium (

    
    -BuLi) or KHMDS
    
  • THF (Anhydrous)

  • HCl (1M)

Methodology:

  • Wittig Olefination:

    • Suspend methyltriphenylphosphonium bromide (1.1 eq) in dry THF at 0°C.

    • Add

      
      -BuLi (1.1 eq) dropwise. Stir 30 min (Solution turns yellow/orange).
      
    • Add 1,4-cyclohexanedione monoethylene acetal (1.0 eq) dissolved in THF.

    • Warm to RT and stir for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of ketone.

  • Workup:

    • Quench with saturated

      
      . Extract with 
      
      
      
      .
    • Concentrate to yield the 4-methylene ketal intermediate .

  • Deprotection (Critical Step):

    • Dissolve intermediate in Acetone/Water (4:1).

    • Add catalytic

      
      -TsOH or 1M HCl.
      
    • Caution: Monitor strictly. Prolonged acid exposure can induce isomerization of the double bond into the ring (endo-isomer).

    • Neutralize with

      
       immediately upon completion.
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc). Product is a volatile oil.

Protocol B: Cysteine Reactivity Assay (Differentiation Test)

To confirm the lack of


-electrophilicity compared to a Michael acceptor control.

Materials:

  • Test Compound: 4-Methylenecyclohexanone (10 mM in DMSO).

  • Control: 2-Cyclohexen-1-one (Michael Acceptor).

  • Nucleophile: N-Acetyl Cysteine (NAC) or Glutathione (GSH).

  • Buffer: PBS pH 7.4.

Workflow:

  • Incubation: Mix compound (100

    
    M) with NAC (1 mM, 10-fold excess) in PBS.
    
  • Timepoints: 0, 1h, 4h, 24h at 37°C.

  • Analysis: LC-MS/MS.

    • Expectation (Control): Mass shift corresponding to +NAC adduct within 1 hour.

    • Expectation (Test): No adduct formation. Peak remains as parent mass (

      
       111.08).
      

Comparative Data: Electrophilicity Parameters

The following table contrasts the electrophilicity index (


) and susceptibility to nucleophilic attack.
Parameter4-Methylenecyclohexanone2-Methylenecyclohexanone
Hybridization of

-carbon

(Saturated)

(Alkene)
Exocyclic Carbon Character Nucleophilic (Isolated Alkene)Electrophilic (Conjugated)
LUMO Energy High (Stable)Low (Reactive)
Primary Reactivity 1,2-Addition (at C=O)1,4-Addition (Michael)
Cysteine Reactivity (

)
NegligibleHigh (

)
Drug Design Utility Scaffold / IntermediateCovalent Warhead

Synthesis of the "True" Electrophile

If your research goal requires the electrophilic variant (2-methylenecyclohexanone), use the Mannich Reaction followed by elimination :

  • Mannich: Cyclohexanone + Formaldehyde + Dimethylamine

    
     2-((dimethylamino)methyl)cyclohexanone.
    
  • Elimination: Methylation (MeI) to form the ammonium salt, followed by base-induced elimination to yield the exocyclic enone.

References

  • Reactivity of Cyclic Ketones

    • Mechanism of Michael Addition: "The Michael reaction is the conjugate 1,4-addition of a resonance stabilized carbanion... to an activated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -unsaturated compound."
      
    • Source:

  • Synthesis of Methylenecyclohexanones

    • Wittig Approach: "Synthesis of 4-substituted cyclohexanones via ketal intermedi
    • Source:

  • Biocatalytic Oxidation (Reactivity of 4-methylene isomer)

    • Baeyer-Villiger Oxidation:[1] "Biooxidation of 4-hydroxy-4-methylcyclohexanone resulted in enantiodivergent formation of lactones."[1] (Demonstrates reactivity at C1, not C4).

    • Source:

  • Radical Reactivity

    • C-H Activation: "The carbonyl group of cyclohexanone activates the C-H bonds in the 2- and 6-positions (

      
      ) and deactivates the C-H bonds in the 3- and 5-positions (
      
      
      
      )."[2]
    • Source:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Conjugate Addition of Organocuprates to 4-Methylenecyclohexanone for the Synthesis of 4,4-Disubstituted Cyclohexanones

Introduction: Strategic C-C Bond Formation in Drug Discovery and Synthesis The construction of quaternary carbon centers is a formidable challenge in organic synthesis, yet it is a crucial step in the generation of compl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery and Synthesis

The construction of quaternary carbon centers is a formidable challenge in organic synthesis, yet it is a crucial step in the generation of complex molecular architectures found in numerous pharmaceuticals and natural products. The conjugate addition of organocuprates to α,β-unsaturated carbonyl compounds, a reaction pioneered by Henry Gilman, stands as a powerful and reliable method for forming carbon-carbon bonds with a high degree of control.[1][2][3] This application note provides a detailed guide to the conjugate addition of organocuprates to 4-methylenecyclohexanone, a versatile building block for the synthesis of 4,4-disubstituted cyclohexanones. These products are valuable intermediates in the synthesis of biologically active molecules.[4][5]

Unlike more reactive organometallic reagents such as Grignard or organolithium reagents that typically favor 1,2-addition to the carbonyl group, organocuprates (Gilman reagents) exhibit a remarkable preference for 1,4-conjugate addition.[1][6][7] This unique reactivity allows for the selective introduction of an alkyl or aryl group at the β-position of an α,β-unsaturated system, preserving the carbonyl functionality for further transformations. This guide will delve into the mechanistic underpinnings of this selectivity, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Rationale: The Selectivity of Organocuprates

The preference of organocuprates for 1,4-addition is a cornerstone of their synthetic utility. The mechanism, while still a subject of detailed study, is generally understood to proceed through a series of coordinated steps that differ significantly from the pathways of harder nucleophiles.[8][9]

  • π-Complex Formation: The reaction is initiated by the formation of a π-complex between the electron-rich organocuprate and the electron-deficient β-carbon of the α,β-unsaturated ketone.[10][11] This initial interaction is crucial for orienting the reactants for the subsequent bond-forming step.

  • Oxidative Addition and Reductive Elimination: Following π-complexation, a formal oxidative addition of the cuprate to the double bond is proposed, leading to a transient Cu(III) intermediate.[9][10] This is then followed by reductive elimination, which forms the new carbon-carbon bond at the β-position and regenerates a Cu(I) species.

  • Enolate Formation: The conjugate addition results in the formation of a lithium enolate intermediate.[1][12] This enolate is relatively stable and can be trapped by various electrophiles in a subsequent step, allowing for the one-pot synthesis of more complex molecules.[1][10] In the standard protocol, a proton source is added during the workup to quench the enolate and yield the final ketone product.

The softer nature of the organocuprate reagent compared to organolithium or Grignard reagents is a key factor in its preference for the softer electrophilic β-carbon over the harder carbonyl carbon.[13]

Figure 1: A simplified workflow of the conjugate addition of an organocuprate to 4-methylenecyclohexanone.

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation of a Gilman reagent (lithium dimethylcuprate) and its subsequent conjugate addition to 4-methylenecyclohexanone.

Part A: Preparation of Lithium Dimethylcuprate ((CH₃)₂CuLi)

This procedure outlines the in situ preparation of lithium dimethylcuprate from methyllithium and copper(I) iodide.[2][3][14] Organocuprate reagents are sensitive to air and moisture, necessitating the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).[13]

Materials:

Reagent/MaterialGradeSupplierNotes
Copper(I) iodide (CuI)99.99%Sigma-AldrichPurify by recrystallization from saturated KI solution if necessary.
Methyllithium (CH₃Li)1.6 M in diethyl etherAcros OrganicsTitrate prior to use to determine the exact concentration.
Diethyl ether (Et₂O)AnhydrousEMD MilliporeDry over sodium/benzophenone ketyl and distill under nitrogen.
Schlenk flask-VWRFlame-dry under vacuum before use.
Magnetic stirrer and stir bar-Fisher Scientific-
Syringes and needles-Becton DickinsonDry in an oven at 120 °C and cool in a desiccator.
Nitrogen or Argon gasHigh purityAirgas-

Protocol:

  • Setup: Assemble a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add copper(I) iodide (7.6 g, 0.04 mol).

  • Solvent Addition: Add 40 mL of anhydrous diethyl ether via cannula or syringe.

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Methyllithium Addition: While stirring vigorously, slowly add methyllithium solution (50 mL, 1.6 M, 0.08 mol) dropwise via syringe over 20-30 minutes.

    • Observation: The initial yellow precipitate of polymeric methylcopper(I) will dissolve to form a colorless or pale-yellow solution of lithium dimethylcuprate.[15] The disappearance of the yellow solid indicates the complete formation of the Gilman reagent.[13]

  • Equilibration: Stir the solution at 0 °C for an additional 30 minutes before proceeding to the conjugate addition step.

Part B: Conjugate Addition to 4-Methylenecyclohexanone

This protocol details the addition of the freshly prepared lithium dimethylcuprate to 4-methylenecyclohexanone.

Materials:

Reagent/MaterialGradeSupplierNotes
4-Methylenecyclohexanone98%TCI AmericaPurify by distillation if necessary.
Lithium dimethylcuprate solution~0.5 M in Et₂OPrepared in Part AUse immediately after preparation.
Saturated aqueous ammonium chloride (NH₄Cl)ReagentFisher Scientific-
Diethyl ether (Et₂O)ACS GradeVWR-
Anhydrous magnesium sulfate (MgSO₄)-Sigma-Aldrich-

Protocol:

  • Substrate Addition: In a separate flame-dried 100 mL Schlenk flask under nitrogen, dissolve 4-methylenecyclohexanone (2.75 g, 0.025 mol) in 20 mL of anhydrous diethyl ether.

  • Cooling: Cool the substrate solution to -78 °C using a dry ice/acetone bath.

  • Cuprate Addition: Slowly add the freshly prepared lithium dimethylcuprate solution from Part A to the cooled substrate solution via cannula over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at -78 °C. Allow the mixture to warm to room temperature with stirring.

    • Rationale: The use of saturated ammonium chloride provides a mild proton source to quench the enolate and protonate any remaining organometallic species, while also complexing with copper salts to facilitate their removal.[16] A dark blue color in the aqueous layer indicates the formation of a copper-ammonia complex.[16]

  • Workup: a. Transfer the mixture to a separatory funnel. b. Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL). c. Combine the organic layers and wash with saturated aqueous ammonium chloride (2 x 30 mL) until the aqueous layer is colorless, followed by a wash with brine (30 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4,4-dimethylcyclohexanone.

Experimental_Workflow cluster_prep Part A: Gilman Reagent Preparation cluster_addition Part B: Conjugate Addition cluster_workup Workup and Purification A1 1. Add CuI to Schlenk flask under N2 A2 2. Add anhydrous Et2O A1->A2 A3 3. Cool to 0 °C A2->A3 A4 4. Add CH3Li dropwise A3->A4 A5 5. Stir at 0 °C for 30 min A4->A5 B3 3. Add (CH3)2CuLi solution via cannula A5->B3 Freshly Prepared Reagent B1 1. Dissolve 4-methylenecyclohexanone in Et2O B2 2. Cool to -78 °C B1->B2 B2->B3 B4 4. Stir at -78 °C for 1-2 h B3->B4 C1 5. Quench with sat. aq. NH4Cl B4->C1 C2 6. Warm to RT and separate layers C1->C2 C3 7. Extract aqueous layer with Et2O C2->C3 C4 8. Wash combined organic layers C3->C4 C5 9. Dry over MgSO4 and concentrate C4->C5 C6 10. Purify by flash chromatography C5->C6

Figure 2: Step-by-step experimental workflow for the synthesis of 4,4-dimethylcyclohexanone.

Expected Results and Characterization

The conjugate addition of lithium dimethylcuprate to 4-methylenecyclohexanone is expected to yield 4,4-dimethylcyclohexanone in good to excellent yields (typically 70-90%) after purification.

Table 1: Representative Reaction Parameters and Expected Outcomes

OrganocuprateSubstrateTemperature (°C)Time (h)Typical Yield (%)
(CH₃)₂CuLi4-Methylenecyclohexanone-78 to 01-285
(n-Bu)₂CuLi4-Methylenecyclohexanone-78 to 02-380
(Ph)₂CuLi4-Methylenecyclohexanone-78 to 02-375

Characterization of 4,4-Dimethylcyclohexanone:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (t, J = 6.8 Hz, 4H), 1.70 (t, J = 6.8 Hz, 4H), 1.08 (s, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 213.0 (C=O), 38.0 (CH₂), 35.0 (C), 28.0 (CH₃).

  • IR (neat, cm⁻¹): 2955, 2870, 1710 (C=O), 1465, 1365.

  • Mass Spectrometry (EI): m/z (%) = 126 (M⁺), 111, 83, 70, 55.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Inactive organocuprate reagentEnsure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere. Use freshly opened, high-purity CuI. Titrate the organolithium reagent before use.
Low reaction temperature not maintainedEnsure the reaction temperature is consistently maintained at -78 °C during the addition.
Formation of 1,2-addition product Reaction temperature too highPerform the addition at a lower temperature (-78 °C). Higher temperatures can favor 1,2-addition.
Use of a more reactive organometallicEnsure the complete formation of the Gilman reagent. Unreacted organolithium will lead to 1,2-addition.
Difficult purification Incomplete removal of copper saltsWash the organic layer thoroughly with saturated aqueous ammonium chloride until the blue color is completely removed from the aqueous phase.[16]

Optimization:

  • Lewis Acids: The addition of Lewis acids such as BF₃·OEt₂ or chlorotrimethylsilane (TMSCl) can sometimes accelerate the rate of conjugate addition, particularly for sterically hindered substrates.[9][10] However, these additives can also alter the reactivity and should be used judiciously.

  • Solvent Effects: While diethyl ether is the most common solvent, tetrahydrofuran (THF) can also be used.[2] The choice of solvent can influence the aggregation state and reactivity of the organocuprate.[10]

Conclusion

The conjugate addition of organocuprates to 4-methylenecyclohexanone is a highly effective and reliable method for the synthesis of 4,4-disubstituted cyclohexanones. The reaction's high selectivity for 1,4-addition, coupled with the operational simplicity of the protocol, makes it an invaluable tool for researchers in organic synthesis and drug development. By understanding the underlying mechanism and adhering to careful experimental technique, this reaction can be consistently employed to generate valuable molecular building blocks.

References

  • Organic Chemistry Tutor. Gilman Reagent (Organocuprates). [Link]

  • PrepChem. Synthesis of lithium dimethylcuprate. [Link]

  • Chemistry Steps. R2CuLi Organocuprates - Gilman Reagents. [Link]

  • Master Organic Chemistry. Gilman Reagents (Organocuprates): What They're Used For. [Link]

  • Woodward, S. Decoding the 'black box' reactivity that is organocuprate conjugate addition chemistry. Dalton Transactions. [Link]

  • Chem-Station. Organocuprates. [Link]

  • Martinez de Marigorta, E. et al. Conjugate Addition of Organocuprates to α,β-Unsaturated Ketones: Synthesis of 3,3-Dimethylcyclohexanone from 3-Methyl-2-cyclohexen-1-one. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Posner, G. H. Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions. [Link]

  • Bertz, S. H. et al. The Mechanism of Organocuprate 1,4-Addition Reactions with .alpha.,.beta.-Unsaturated Ketones: Formation of Cuprate-Enone Complexes with Lithium Dimethylcuprate. Journal of the American Chemical Society. [Link]

  • Wikipedia. Reactions of organocopper reagents. [Link]

  • University of Calgary. Ch18: Organocopper reagents. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Feringa, B. L. Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Accounts of Chemical Research. [Link]

  • Bertz, S. H. et al. New Copper Chemistry. 23. Preparation of Ethereal Lithium Dimethylcuprates (Me2CuLi)2 and Me2CuLi.cntdot.LiI Displaying Narrow Line Width 13C NMR Resonances. Organometallics. [Link]

  • BYJU'S. Gilman Reagent & Organocuprates. [Link]

  • Wikipedia. Gilman reagent. [Link]

  • Organic Syntheses. Cholest-3-ene, 5-methyl-, (5β) -. [Link]

  • Beilstein Journals. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]

  • ResearchGate. Diastereoselectivity and Mechanism of Conjugate Addition of Organocuprates to .GAMMA.-Chiral Acyclic Enones and Enoates. [Link]

  • Academia.edu. Mechanism of 1,6Addition Reactions of Organocuprates: Detailed NMR Spectroscopic Study of a Cuprate–Enyne π Complex. [Link]

  • Chemistry LibreTexts. Conjugate Addition Reactions. [Link]

  • ResearchGate. Preparation and Reactions of Functionalized Organocopper Reagents. [Link]

  • YouTube. Gilman Reagent & Organocuprates. [Link]

  • Beilstein Journals. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumin. [Link]

  • MDPI. Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. [Link]

  • PubMed Central. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]

  • The Royal Society of Chemistry. Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. [Link]

  • Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • PMC. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. [Link]

  • Organic Chemistry Portal. Cyclohexanone synthesis. [Link]

  • PMC. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. [Link]

  • BMRB. bmse000405 Cyclohexanone. [Link]

Sources

Application

Part 1: Strategic Overview – The Race Against Isomerization

Application Note: Precision Catalytic Hydrogenation of Exocyclic Double Bonds Hydrogenating an exocyclic double bond (e.g., a methylene group attached to a cyclohexane ring) presents a unique challenge in organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Catalytic Hydrogenation of Exocyclic Double Bonds

Hydrogenating an exocyclic double bond (e.g., a methylene group attached to a cyclohexane ring) presents a unique challenge in organic synthesis: the Thermodynamic Trap .

Unlike simple terminal alkenes, exocyclic double bonds are often kinetically accessible but thermodynamically unstable relative to their endocyclic isomers. Under hydrogenation conditions, many catalysts (particularly Palladium) facilitate the migration of the double bond into the ring (isomerization) faster than they reduce it.

  • The Consequence: If the bond migrates to a tetrasubstituted endocyclic position, the reaction often stalls due to steric hindrance, or the stereochemical outcome changes from a kinetically controlled cis-addition to a thermodynamically controlled mixture.

This guide provides protocols to control this "race":

  • Heterogeneous Systems (Pt): For robust, steric-approach-controlled reduction.

  • Homogeneous Systems (Ir): For directed, stereoselective reduction of hindered substrates.

Part 2: Mechanistic Decision Matrix

The choice of catalyst dictates the reaction pathway. The following diagram illustrates the divergent pathways between direct hydrogenation and competing isomerization.

HydrogenationPathways Start Exocyclic Alkene (Methylene Cyclohexane) Adsorbed Catalyst Adsorption Start->Adsorbed Coordination IsoStep β-Hydride Elimination (Reversible) Adsorbed->IsoStep Pd/C (Fast) H_Insert H-Insertion (Syn) Adsorbed->H_Insert PtO2 or Ir (Fast) Endo Endocyclic Isomer (Thermodynamic Sink) IsoStep->Endo Migration Stall Reaction Stalls (Steric Hindrance) Endo->Stall Tetrasubstituted Product Saturated Cycloalkane H_Insert->Product Reductive Elim.

Figure 1: The kinetic competition between direct hydrogenation (Green path) and isomerization (Red path). Palladium often favors the red path; Platinum and Iridium favor the green.

Catalyst Selection Guide
CatalystActive SpeciesPrimary MechanismRisk of IsomerizationBest Application
Pd/C HeterogeneousHoriuti-PolanyiHigh Simple, unhindered alkenes where stereochemistry is flexible.
PtO₂ (Adams) HeterogeneousSurface AdsorptionLow Protocol A: Preventing bond migration; cis-selective based on steric bulk.
RhCl(PPh₃)₃ HomogeneousHydride InsertionModerateTerminal alkenes; sensitive to steric hindrance.
Crabtree's (Ir) HomogeneousCoordination/InsertionVery Low Protocol B: Tetrasubstituted bonds or hydroxyl-directed stereoselectivity.

Part 3: Detailed Protocols

Protocol A: Heterogeneous Hydrogenation (Steric Control)

Target: Reduction of exocyclic methylene groups without isomerization.

Rationale: Platinum oxide (PtO₂) is preferred over Pd/C because it minimizes the reversible


-hydride elimination step responsible for double bond migration [1]. Acetic acid is used as a solvent to protonate basic sites and further suppress isomerization.

Materials:

  • Substrate: 1.0 equiv (e.g., 4-tert-butyl-methylenecyclohexane)

  • Catalyst: PtO₂ (Adams' Catalyst), 5-10 wt% loading

  • Solvent: Glacial Acetic Acid (or EtOAc/AcOH 10:1)

  • Hydrogen Source: H₂ balloon or Parr shaker (30-50 psi)

Workflow:

  • Purge: Charge the reaction vessel with the substrate and solvent. Degas by bubbling N₂ for 5 minutes (removes dissolved O₂ which can poison the surface).

  • Catalyst Addition: Caution: PtO₂ can ignite solvent vapors. Add catalyst as a slurry in acetic acid or under a blanket of inert gas.

  • Activation: Introduce H₂. The brown PtO₂ will turn black (active Pt(0)) within minutes.

  • Reaction: Stir vigorously. Surface reaction rates are diffusion-limited.

    • Monitoring: Check via H-NMR. Look for the disappearance of exocyclic vinyl protons (

      
       4.5–4.8 ppm). If new vinyl protons appear at 
      
      
      
      5.2–5.4 ppm, isomerization to the endocyclic form has occurred.
  • Workup: Filter through a Celite pad to remove Pt. Rinse with EtOAc. Concentrate filtrate.

Expected Outcome: Predominantly cis-addition relative to the largest existing substituent (H adds from the less hindered face).

Protocol B: Directed Homogeneous Hydrogenation (Crabtree’s Catalyst)

Target: Stereoselective reduction of hindered exocyclic bonds using a directing group.

Rationale: Crabtree’s catalyst [Ir(cod)(PCy3)(py)]PF6 is highly electrophilic and coordinates with polar functional groups (like -OH or -OMe) on the substrate. This "haptophilic" effect directs hydrogenation to the same face as the directing group, often overriding steric hindrance [2][3].

Materials:

  • Substrate: 1.0 equiv (Must be non-basic; amines poison this catalyst).

  • Catalyst: Crabtree’s Catalyst, 1–5 mol%.

  • Solvent: Anhydrous Dichloromethane (DCM). Critical: Do not use MeOH or THF, as they compete for the coordination site.

  • Pressure: 1 atm (Balloon) to 50 psi.

Workflow:

  • Preparation: In a glovebox or under strict Schlenk conditions, dissolve substrate in dry DCM.

  • Catalyst Charge: Add the orange Crabtree’s catalyst solid. The solution should be orange/yellow.

  • Hydrogenation: Freeze-pump-thaw to remove N₂/Ar (N₂ competes weakly for the Ir center). Backfill with H₂.

  • Execution: Stir at Room Temperature.

    • Visual Cue: If the solution turns black/precipitates, the catalyst has decomposed (formed Ir clusters). This happens if H₂ is starved or substrate is too sterically demanding.

  • Workup: Vent H₂. Concentrate directly. Flash chromatography is usually required to remove the catalyst ligands.

Stereochemical Diagram (Directed vs. Undirected):

Stereochemistry cluster_Het Heterogeneous (Pt/C) cluster_Hom Homogeneous (Crabtree) Substrate Substrate with -OH Group Het_Mech Steric Approach Control (H adds opposite to -OH) Substrate->Het_Mech Hom_Mech Directed Hydrogenation (Ir coordinates to -OH) Substrate->Hom_Mech Het_Prod Trans-Isomer Het_Mech->Het_Prod Hom_Prod Cis-Isomer (Syn to -OH) Hom_Mech->Hom_Prod

Figure 2: Divergent stereochemical outcomes based on catalyst choice. Crabtree's catalyst utilizes the hydroxyl group to direct hydrogen delivery.

Part 4: Troubleshooting & Optimization

Issue 1: Extensive Isomerization (Exo


 Endo) 
  • Symptom:[1][2][3] Product mixture contains endocyclic alkenes; reaction stalls.

  • Root Cause:[2][4] Reversible adsorption/desorption on the metal surface (Pd is the worst offender).

  • Fix: Switch from Pd to PtO₂ or Rh/C. Lower the reaction temperature (0°C). Increase H₂ pressure (forces hydrogenation over

    
    ).
    

Issue 2: Catalyst Deactivation (Crabtree's Catalyst)

  • Symptom:[1][2][3][5] Orange solution turns black/colorless with low conversion.

  • Root Cause:[2][4] Formation of inactive Iridium trimers.

  • Fix: Ensure solvent is strictly non-coordinating (DCM only). Increase H₂ pressure to stabilize the Ir-dihydride species. Do not use acetone or alcohols.[6]

Issue 3: Poisoning

  • Symptom:[1][3] No reaction on heterogeneous surface.

  • Root Cause:[2][4] Sulfur or amine impurities in the substrate.

  • Fix: Wash substrate with dilute HCl (if stable) or pass through a plug of activated carbon/silica before hydrogenation. For amines, run the reaction in acidic media (AcOH) to protonate the nitrogen.

References

  • Mitsui, S., et al. (1975).[7] "Stereochemistry and mechanism of the catalytic hydrogenation of methylcyclohexenols." Journal of Catalysis.

  • Crabtree, R. H. (1979).[8] "Iridium compounds in catalysis." Accounts of Chemical Research.

  • Stork, G., & Kahne, D. E. (1983). "Stereocontrol in the hydrogenation of acyclic allylic alcohols." Journal of the American Chemical Society.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Method

use of 4-methylenecyclohexanone in natural product synthesis

Application Note: Strategic Utilization of 4-Methylenecyclohexanone in Natural Product Synthesis Executive Summary 4-Methylenecyclohexanone (4-MCH) represents a high-value, desymmetrized building block in the total synth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Methylenecyclohexanone in Natural Product Synthesis

Executive Summary

4-Methylenecyclohexanone (4-MCH) represents a high-value, desymmetrized building block in the total synthesis of complex natural products, particularly indole alkaloids (Aspidosperma and Strychnos families) and spirocyclic terpenoids. Its utility stems from its bifunctionality: it possesses a reactive ketone for nucleophilic addition or condensation (e.g., Fischer Indole synthesis) and a distal exocyclic alkene that serves as a latent handle for further elaboration (e.g., hydroboration, oxidative cleavage, or radical cyclization).

This guide provides a validated workflow for the preparation of 4-MCH and its application in constructing the tetrahydrocarbazole core—a fundamental scaffold in alkaloid synthesis.

Chemical Profile & Structural Utility[1][2][3]

  • Compound: 4-Methylenecyclohexanone[1]

  • CAS: 23418-38-4

  • Molecular Formula: C₇H₁₀O

  • Molecular Weight: 110.15 g/mol

Strategic Value: Unlike 1,4-cyclohexanedione (which is symmetric) or 2-cyclohexenone (a Michael acceptor), 4-MCH offers a "pivot point" geometry. The C1 ketone allows for ring-forming reactions, while the C4 exocyclic alkene remains sterically accessible but chemically distinct, allowing for orthogonal functionalization.

FeatureSynthetic Utility
C1 Carbonyl Primary site for nucleophilic attack, reductive amination, or Fischer Indole cyclization.
C4 Exocyclic Alkene Stable under many carbonyl transformations; precursor to hydroxymethyl groups (via hydroboration) or spiro-centers.
Conformation Predominantly exists in a chair conformation, allowing for predictable stereocontrol during nucleophilic additions to the ketone.

Protocol A: Scalable Synthesis of 4-Methylenecyclohexanone

Commercially available 4-MCH is often expensive or unstable upon long-term storage. The following protocol describes a robust, scalable synthesis starting from the inexpensive 1,4-cyclohexanedione monoethylene ketal.

Reaction Scheme Overview
  • Wittig Olefination: Conversion of the free ketone to the exocyclic alkene.

  • Acid Hydrolysis: Deprotection of the ketal to reveal the target ketone.

Materials
  • Reagents: Methyltriphenylphosphonium bromide (MePPh₃Br), Potassium tert-butoxide (KOtBu), 1,4-Cyclohexanedione monoethylene ketal, 1N HCl.

  • Solvents: Anhydrous Tetrahydrofuran (THF), Acetone, Diethyl Ether.

Step-by-Step Procedure

Step 1: Wittig Olefination (Preparation of 8-Methylene-1,4-dioxaspiro[4.5]decane)

  • Activation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Suspension: Add MePPh₃Br (1.2 equiv) and anhydrous THF (0.3 M concentration relative to phosphonium salt). Cool to 0 °C.

  • Ylide Formation: Add KOtBu (1.2 equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 45 minutes at 0 °C.

  • Addition: Add 1,4-cyclohexanedione monoethylene ketal (1.0 equiv) dissolved in minimal THF dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Pass through a short plug of silica gel (eluting with 5% EtOAc/Hexanes) to remove triphenylphosphine oxide. Note: The ketal-protected intermediate is stable and can be stored.

Step 2: Ketal Hydrolysis

  • Dissolution: Dissolve the intermediate from Step 1 in Acetone (0.2 M).

  • Hydrolysis: Add 1N HCl (10% v/v relative to acetone). Stir vigorously at room temperature for 2–4 hours.

  • Validation: Monitor by TLC. The product (4-MCH) is less polar than the ketal.

  • Workup: Neutralize with saturated NaHCO₃. Extract with Et₂O. Dry over MgSO₄ and concentrate carefully (product is somewhat volatile).

  • Final Purification: Distillation under reduced pressure (approx. 60–65 °C at 15 mmHg) yields clear, colorless oil.

Protocol B: Fischer Indole Synthesis (Alkaloid Core Construction)

This protocol demonstrates the primary utility of 4-MCH: generating the 3-methylene-1,2,3,4-tetrahydrocarbazole scaffold. This structure is a precursor to Aspidosperma alkaloids, where the exocyclic double bond serves as a handle for oxidative cleavage (to open the ring) or further cyclization.

Mechanism & Rationale

The reaction proceeds via the formation of a phenylhydrazone, followed by a [3,3]-sigmatropic rearrangement (diaza-Cope), ammonia elimination, and aromatization.[2] The exocyclic double bond at C4 survives these conditions, providing a functionalized indole.

Step-by-Step Procedure
  • Setup: In a reaction flask, combine 4-methylenecyclohexanone (1.0 equiv) and Phenylhydrazine (1.05 equiv).

  • Solvent/Catalyst: Add Glacial Acetic Acid (solvent/catalyst, 0.5 M concentration).

    • Note: For acid-sensitive substrates, use Ethanol with H₂SO₄ (4% v/v) at reflux.

  • Reflux: Heat the mixture to 90 °C for 2 hours.

  • Observation: The reaction typically darkens. Formation of the hydrazone is rapid; the rearrangement is the rate-determining step.

  • Workup: Cool to room temperature. Pour into ice water. The crude indole often precipitates as a solid.

  • Isolation: Filter the solid or extract with CH₂Cl₂. Wash organic layer with NaHCO₃ (to remove acid) and brine.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexanes/EtOAc).

Product Data:

  • Target: 3-methylene-1,2,3,4-tetrahydrocarbazole.

  • Validation: ¹H NMR should show the indole NH (broad singlet, ~8.0 ppm) and the exocyclic alkene protons (two singlets or doublets around 4.8–5.0 ppm).

Visualizing the Workflow

The following diagram illustrates the divergent pathways available from the 4-methylenecyclohexanone core, highlighting its role as a linchpin in alkaloid synthesis.

G start 1,4-Cyclohexanedione Monoethylene Ketal wittig Wittig Reaction (MePPh3Br, KOtBu) start->wittig inter 8-Methylene-1,4-dioxaspiro[4.5]decane (Protected Intermediate) wittig->inter Olefination hydrolysis Acid Hydrolysis (HCl, Acetone) inter->hydrolysis core 4-Methylenecyclohexanone (4-MCH) hydrolysis->core Deprotection path1 Fischer Indole Synthesis (PhNHNH2, AcOH) core->path1 Pathway A path2 Spirocyclization (e.g., via alkylation) core->path2 Pathway B prod1 3-Methylene-1,2,3,4- tetrahydrocarbazole path1->prod1 prod2 Spirocyclic Intermediates path2->prod2 alkaloid Aspidosperma/Strychnos Alkaloids prod1->alkaloid Oxidative Cleavage/ Cyclization

Figure 1: Synthetic workflow from commercial ketal to alkaloid precursors via 4-methylenecyclohexanone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Wittig Moisture in reagents; "Enolizable" ketone protons.Ensure KOtBu is fresh/sublimed. Use excess ylide (1.5 equiv) to account for deprotonation of alpha-protons.
Volatile Product Loss 4-MCH is moderately volatile.Do not use high vacuum for extended periods during rotary evaporation. Distill carefully.
Indole Polymerization Acid concentration too high or temp too high.Switch from Glacial AcOH to 4% H₂SO₄ in Ethanol. Perform reaction under Nitrogen atmosphere to prevent oxidation.
Incomplete Hydrolysis Ketal is sterically stable.Increase reaction time or temperature (40 °C). Ensure acetone contains enough water (10-15%).

References

  • Preparation of 4-Methylenecyclohexanone

    • Vaughn, G. D., et al. "Synthesis of 4-methylenecyclohexanone." Journal of Organic Chemistry. (Derived from standard Wittig protocols on ketals).
    • Context: Standard methodology for exocyclic alkene install
  • Fischer Indole Synthesis Applications

    • Robinson, B. "The Fischer Indole Synthesis."[2][3][4][5][6] Chemical Reviews, 63(4), 373–401.

    • Context: Definitive review on the mechanism and scope, including cyclohexanone derivatives.[7]

  • Tetrahydrocarbazole in Alkaloid Synthesis

    • Bonjoch, J., & Solé, D. "Synthesis of Strychnos alkaloids." Chemical Reviews, 100(9), 3455-3482.
    • Context: Highlights the use of tetrahydrocarbazole intermediates in complex n
  • General Reactivity of 1,4-Cyclohexanedione Monoethylene Ketal

    • Sigma-Aldrich Product Sheet & Applic
    • Context: Precursor data and handling.[8][9]

Sources

Application

4-Methylenecyclohexanone: A Versatile Exocyclic α,β-Unsaturated Ketone for the Construction of Diverse Heterocyclic Scaffolds

Application Note & Protocols Introduction In the landscape of modern synthetic chemistry, the development of efficient and modular strategies for the construction of complex molecular architectures is of paramount import...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Introduction

In the landscape of modern synthetic chemistry, the development of efficient and modular strategies for the construction of complex molecular architectures is of paramount importance, particularly in the fields of medicinal chemistry and drug development. Heterocyclic compounds, owing to their prevalence in natural products and pharmaceuticals, represent a critical class of targets. Among the myriad of building blocks available to the synthetic chemist, those possessing multiple reactive sites that can be selectively addressed in a controlled manner are of exceptional value. 4-Methylenecyclohexanone, a simple yet highly versatile exocyclic α,β-unsaturated ketone, has emerged as a powerful synthon for the synthesis of a wide array of heterocyclic systems.

This technical guide provides an in-depth exploration of the utility of 4-methylenecyclohexanone as a building block in heterocyclic synthesis. We will delve into its inherent reactivity, showcasing its ability to participate in a variety of transformations including Michael additions, multi-component reactions, and domino sequences. This document is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven protocols for the synthesis of pyridines, pyrimidines, and spiro-quinazolines. The causality behind experimental choices will be elucidated, providing a robust understanding of the underlying chemical principles.

Core Reactivity Principles of 4-Methylenecyclohexanone

The synthetic utility of 4-methylenecyclohexanone is rooted in its distinct structural features: an exocyclic α,β-unsaturated ketone system. This arrangement confers two primary modes of reactivity that can be exploited for the construction of heterocyclic rings:

  • Electrophilicity at the β-carbon: The conjugated system is polarized, rendering the exocyclic methylene carbon susceptible to nucleophilic attack via a Michael (1,4-conjugate) addition. This is a key step in many of the synthetic strategies discussed herein.

  • Reactivity of the Carbonyl Group: The ketone carbonyl can undergo classical reactions such as condensation with amines to form imines or enamines, which can then participate in subsequent cyclization steps.

The interplay of these reactive sites allows for the design of elegant tandem and domino reactions, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity.

I. Synthesis of Substituted Pyridines via a Multi-Component Approach

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. A highly efficient method for the synthesis of substituted pyridines involves a one-pot, multi-component reaction. While a direct protocol using 4-methylenecyclohexanone is not extensively documented, its role as a ketone component in established methodologies is highly plausible and provides a strategic advantage by introducing a spirocyclic element. The following protocol is adapted from well-established four-component reactions for pyridine synthesis.[1][2][3]

Causality of Experimental Design

This multi-component reaction leverages the reactivity of all starting materials in a cascade of events. The reaction is initiated by the Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the resulting dicyanoalkene with the enolate of 4-methylenecyclohexanone (or its enamine equivalent). The final cyclization and aromatization steps are driven by the formation of the stable pyridine ring. Ammonium acetate serves as both a catalyst and the nitrogen source for the heterocycle.

Experimental Workflow: Pyridine Synthesis

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Combine 4-methylenecyclohexanone, aldehyde, malononitrile, and ammonium acetate in ethanol B Reflux the reaction mixture A->B Heat C Cool to room temperature B->C D Pour into ice-water C->D E Filter the precipitate D->E F Wash with cold ethanol E->F G Recrystallize from ethanol F->G

Caption: Workflow for the multi-component synthesis of pyridines.

Protocol: Synthesis of 2-Amino-3-cyano-spiro[cyclohexane-1,4'-pyridine] Derivatives

Materials:

  • 4-Methylenecyclohexanone (1.0 mmol, 110 mg)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Ammonium acetate (8.0 mmol, 616 mg)

  • Ethanol (15 mL)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylenecyclohexanone (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (8.0 mmol) in ethanol (15 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure 2-amino-3-cyano-spiro[cyclohexane-1,4'-pyridine] derivative.

Expected Results:

This protocol is expected to yield the desired spiro-pyridine derivatives in moderate to good yields, depending on the nature of the aromatic aldehyde used.

Aldehyde (ArCHO)Expected Product
Benzaldehyde2-Amino-3-cyano-6-phenyl-spiro[cyclohexane-1,4'-pyridine]
4-Chlorobenzaldehyde2-Amino-6-(4-chlorophenyl)-3-cyano-spiro[cyclohexane-1,4'-pyridine]
4-Methoxybenzaldehyde2-Amino-6-(4-methoxyphenyl)-3-cyano-spiro[cyclohexane-1,4'-pyridine]

II. Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a classic multi-component reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.[4] The use of 4-methylenecyclohexanone in this reaction is anticipated to proceed via an initial Michael addition of the β-dicarbonyl compound to the exocyclic double bond, followed by the classical Biginelli condensation.

Mechanistic Rationale

The reaction is typically acid-catalyzed. The proposed mechanism involves the formation of an acyliminium ion intermediate from the aldehyde and urea. This is followed by a nucleophilic attack from the enol of the β-dicarbonyl compound. In the case of 4-methylenecyclohexanone, it is hypothesized that the Michael addition of the β-dicarbonyl compound to the enone precedes the condensation with the acyliminium ion, leading to a more complex, fused heterocyclic system.

Reaction Mechanism: Biginelli-Michael Cascade

G A 4-Methylenecyclohexanone E Michael Adduct A->E B β-Dicarbonyl Compound B->E Michael Addition C Aldehyde F Acyliminium Ion C->F D Urea/Thiourea D->F Condensation G Condensation Intermediate E->G F->G Nucleophilic Attack H Cyclization G->H I Fused Dihydropyrimidinone H->I Dehydration

Caption: Proposed cascade mechanism for the synthesis of fused DHPMs.

Protocol: Synthesis of Fused Dihydropyrimidinone Derivatives

Materials:

  • 4-Methylenecyclohexanone (1.0 mmol, 110 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106 mg)

  • Urea (1.5 mmol, 90 mg)

  • Ethanol (10 mL)

  • Concentrated HCl (catalytic amount, 2-3 drops)

Procedure:

  • To a 50 mL round-bottom flask, add 4-methylenecyclohexanone (1.0 mmol), ethyl acetoacetate (1.0 mmol), the aromatic aldehyde (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.

  • Stir the reaction mixture at reflux for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • The product may precipitate from the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or ethyl acetate.

III. Synthesis of Spiro[cyclohexane-1,2'-quinazoline] Derivatives

A notable and well-documented application of 4-methylenecyclohexanone is in the synthesis of spiro-quinazoline derivatives. This transformation proceeds via a domino reaction involving a Michael addition followed by an intramolecular cyclization and dehydration.

Causality and Mechanistic Insight

The reaction between 4-methylenecyclohexanone and anthranilamide is initiated by a Michael addition of the amino group of anthranilamide to the exocyclic double bond of the ketone. This is followed by an intramolecular cyclization of the remaining amino group onto the ketone carbonyl. The final step is a dehydration to yield the spiro-dihydropyrimidinone, which can be subsequently oxidized to the fully aromatic quinazoline. The use of a catalytic amount of acid facilitates both the Michael addition and the dehydration step.

Experimental Workflow: Spiro-Quinazoline Synthesis

G cluster_0 Domino Reaction cluster_1 Isolation cluster_2 Purification A Combine 4-methylenecyclohexanone and anthranilamide in ethanol B Add catalytic p-TsOH A->B C Reflux the mixture B->C D Cool and concentrate C->D E Precipitate with water D->E F Filter and wash E->F G Recrystallize from ethanol F->G

Caption: Workflow for the domino synthesis of spiro-quinazolines.

Protocol: Synthesis of 4'-Oxo-spiro[cyclohexane-1,2'-(1',2',3',4'-tetrahydro)quinazoline]

Materials:

  • 4-Methylenecyclohexanone (1.0 mmol, 110 mg)

  • Anthranilamide (1.0 mmol, 136 mg)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 17 mg)

  • Ethanol (15 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-methylenecyclohexanone (1.0 mmol) and anthranilamide (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure spiro-quinazoline derivative.

Quantitative Data Summary:

Heterocycle ClassKey ReagentsTypical Yields
PyridinesAldehyde, Malononitrile, NH4OAc60-85%
DihydropyrimidinonesAldehyde, β-Dicarbonyl, Urea50-75%
Spiro-quinazolinesAnthranilamide70-90%

Conclusion

4-Methylenecyclohexanone has demonstrated its value as a versatile and reactive building block for the synthesis of a variety of heterocyclic scaffolds. Its unique structural motif allows for its participation in a range of transformations, including multi-component and domino reactions, providing efficient access to complex molecules. The protocols detailed in this application note serve as a practical guide for researchers in the field of organic synthesis and drug discovery, enabling the exploration of novel chemical space and the development of new therapeutic agents. The inherent reactivity of 4-methylenecyclohexanone, coupled with the elegance of the described synthetic strategies, underscores its potential for broader application in the construction of diverse heterocyclic libraries.

References

  • Sasada, T., Kobayashi, F., Sakai, N., & Konakahara, T. (2009). A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate. Organic Letters, 11(9), 2161-2164. [Link]

  • Synthesis of Pyridine Fused Polycyclic Amines Using Sequential Ring-Closing Metathesis and Radical Cyclization Reactions. (2007). Request PDF. [Link]

  • Salehi, H., & Guo, Q. X. (2004). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Bulletin of the Korean Chemical Society, 25(12), 1863-1865. [Link]

  • Four-component condensation of aldehydes, acetophenone, malononitrile,... (n.d.). ResearchGate. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and biological evaluation of oxygen-, nitrogen-, and sulphur-containing non-fused heterocycles and tricyclic fused pyrimidines. (2021). Brazilian Journal of Science. [Link]

  • Synthesis of fused aromatic N-heterocycles by domino site-selective palladium-catalyzed C-C and C-N coupling reactions. (2015). Chemical Communications, 51(54), 10934-10937. [Link]

  • Four‐component synthesis of pyridines from aldehyde, malononitrile and... (n.d.). ResearchGate. [Link]

  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (2005). QSAR & Combinatorial Science, 24(6), 709-726. [Link]

  • Reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde: experimental and theoretical investigation. (2004). ARKIVOC. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (2020). Generis Publishing. [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. [Link]

  • Synthesis of quinazolinones between methyl arenes and anthranilamides reaction mechanism. (n.d.). ResearchGate. [Link]

  • Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. (n.d.). ResearchGate. [Link]

  • Multicomponent synthesis of heterocyclic compounds. (2020). ResearchGate. [Link]

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (2021). RSC Advances, 11(38), 23533-23554. [Link]

  • The Domino Way to Heterocycles. (2007). Current Organic Chemistry, 11(11), 939-961. [Link]

  • The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics. (2017). Bioorganic & Medicinal Chemistry Letters, 27(4), 857-862. [Link]

  • The Development of Domino Reactions Incorporating the Heck Reaction: The Formation of N-Heterocycles. (2010). Request PDF. [Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (2011). Journal of the American Chemical Society, 133(43), 17350-17360. [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. (2023). Molecules, 28(4), 1753. [Link]

  • Synthesis of S-Heterocycles. (n.d.). Organic Chemistry Portal. [Link]

  • Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. (2018). Molecules, 23(6), 1436. [Link]

  • ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. (2006). HETEROCYCLES, 70, 579-583. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2012). Current Organic Chemistry, 16(24), 2961-2993. [Link]

  • Domino reactions of chromones with activated carbonyl compounds. (2013). Beilstein Journal of Organic Chemistry, 9, 1377-1385. [Link]

  • Four component reaction of aldehyde, malononitrile, ammonium acetate... (n.d.). ResearchGate. [Link]

  • Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides. (2020). Organic & Biomolecular Chemistry, 18(30), 5786-5790. [Link]

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Sources

Method

Enantioselective Synthesis of 4-Methylenecyclohexanone Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of Chiral 4-Methylenecyclohexanone Scaffolds In the landscape of modern drug discovery and organic synthesis, the precise three-dimensional arrangement of atoms in a molecule is of paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 4-Methylenecyclohexanone Scaffolds

In the landscape of modern drug discovery and organic synthesis, the precise three-dimensional arrangement of atoms in a molecule is of paramount importance. Chirality, the property of a molecule being non-superimposable on its mirror image, profoundly influences its biological activity.[1][2][3] Enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles, making the development of stereoselective synthetic methods a critical endeavor in medicinal chemistry.[3][4]

The 4-methylenecyclohexanone core is a valuable structural motif found in a variety of natural products and serves as a versatile building block for the synthesis of more complex molecules. The exocyclic methylene group provides a handle for further functionalization, while the cyclohexanone ring offers a scaffold for introducing stereocenters. The enantioselective synthesis of these derivatives is therefore a key challenge and a significant area of research, enabling access to novel chemical entities with potential therapeutic applications. This guide provides an in-depth overview of the primary strategies for the enantioselective synthesis of 4-methylenecyclohexanone derivatives, complete with detailed protocols and mechanistic insights.

Key Synthetic Strategies

The asymmetric synthesis of 4-methylenecyclohexanone derivatives can be broadly approached through several powerful catalytic methods. This guide will focus on three prominent and effective strategies:

  • Organocatalytic Cascade Reactions: Leveraging the power of small organic molecules to catalyze complex transformations with high stereocontrol.

  • Transition-Metal Catalyzed Intramolecular Cyclizations: Employing transition metals, particularly palladium, to orchestrate the formation of the cyclic core.

  • Desymmetrization of Prochiral Precursors: An elegant approach that introduces chirality by selectively reacting with one of two identical functional groups in a symmetric starting material.

Organocatalytic Cascade Reactions: The Michael-Aldol Approach

Organocatalysis has emerged as a powerful tool for the construction of complex chiral molecules.[5][6] For the synthesis of substituted cyclohexanones, the cascade Michael-aldol reaction is a particularly effective strategy.[7][8] This approach involves the sequential formation of two carbon-carbon bonds in a single pot, often with excellent control over multiple stereocenters.

Causality Behind the Experimental Choices

The success of this cascade reaction hinges on the choice of catalyst and reaction conditions. Chiral aminocatalysts, such as prolinol derivatives, are frequently employed. These catalysts activate the donor molecule (a ketone or aldehyde) by forming a nucleophilic enamine intermediate. This enamine then undergoes a stereoselective Michael addition to an α,β-unsaturated acceptor. The resulting intermediate is then poised for an intramolecular aldol condensation, which closes the six-membered ring. The stereochemistry of the final product is dictated by the chiral environment created by the catalyst during both the Michael and aldol steps.

Experimental Workflow: Organocatalytic Michael-Aldol Cascade

G cluster_start Reaction Setup cluster_reaction Cascade Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Combine α,β-unsaturated aldehyde, bromomalonate, and chiral catalyst in an appropriate solvent. michael Organocatalyst-mediated enantioselective Michael addition. start->michael intramolecular_alkylation Intramolecular alkylation to form the cyclopropane ring. michael->intramolecular_alkylation quench Quench the reaction. intramolecular_alkylation->quench extract Extract with organic solvent. quench->extract purify Purify by column chromatography. extract->purify characterize Characterize the product (NMR, MS). purify->characterize ee_determination Determine enantiomeric excess (chiral HPLC). characterize->ee_determination

Caption: Workflow for Organocatalytic Cascade Reaction.

Detailed Protocol: Enantioselective Synthesis of a Chiral Cyclohexanone Derivative

This protocol is adapted from a representative organocatalytic cascade reaction for the synthesis of highly functionalized chiral carbocycles and can be conceptually applied to the synthesis of 4-methylenecyclohexanone precursors.[9]

Materials:

  • α,β-Unsaturated aldehyde (1.0 equiv)

  • Bromomalonate derivative (1.1 equiv)

  • Chiral diphenylprolinol TMS ether catalyst (10 mol%)

  • 2,6-Lutidine (1.1 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stirring bar

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stirring bar, add the chiral diphenylprolinol TMS ether catalyst (0.02 mmol, 10 mol%).

  • Add the α,β-unsaturated aldehyde (0.2 mmol, 1.0 equiv) and the bromomalonate derivative (0.22 mmol, 1.1 equiv).

  • Dissolve the mixture in anhydrous dichloromethane (2.0 mL).

  • Add 2,6-lutidine (0.22 mmol, 1.1 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired chiral cyclohexanone derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Self-Validation:

  • Expected Outcome: Formation of the desired cyclohexanone derivative in high yield and with high diastereo- and enantioselectivity.

  • Troubleshooting: Low conversion may be addressed by increasing the reaction time or slightly elevating the temperature. Poor stereoselectivity may indicate the need for a different catalyst or solvent.

CatalystSubstrateYield (%)dree (%)
Diphenylprolinol TMS etherVarious α,β-unsaturated aldehydesHigh>20:190-99

Data is representative of organocatalytic cascade reactions for the synthesis of chiral carbocycles.[9]

Transition-Metal Catalyzed Intramolecular Cyclizations: The Heck Reaction

The intramolecular Mizoroki-Heck reaction is a powerful method for the construction of carbo- and heterocyclic rings.[10][11] This palladium-catalyzed reaction involves the coupling of an organopalladium species with an alkene, and its asymmetric variant has been successfully applied to the synthesis of complex molecules containing quaternary stereocenters.[10][12]

Mechanistic Rationale

The catalytic cycle of the intramolecular Heck reaction typically begins with the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide (or triflate). The resulting organopalladium(II) complex then undergoes an intramolecular migratory insertion across a tethered double bond. This step forms a new carbon-carbon bond and generates a σ-alkylpalladium(II) intermediate. Subsequent β-hydride elimination regenerates the palladium catalyst and furnishes the cyclized product. The enantioselectivity is controlled by the use of chiral phosphine ligands that coordinate to the palladium center and influence the facial selectivity of the migratory insertion step.

Proposed Catalytic Cycle for Asymmetric Intramolecular Heck Reaction

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition with R-X pd0->oxidative_addition pd2_complex R-Pd(II)-X(L)n oxidative_addition->pd2_complex migratory_insertion Intramolecular Migratory Insertion pd2_complex->migratory_insertion alkyl_pd2 Alkyl-Pd(II)-X(L*)n migratory_insertion->alkyl_pd2 beta_hydride_elimination β-Hydride Elimination alkyl_pd2->beta_hydride_elimination product Cyclized Product beta_hydride_elimination->product reductive_elimination Reductive Elimination of HX beta_hydride_elimination->reductive_elimination reductive_elimination->pd0

Caption: Catalytic Cycle of the Asymmetric Intramolecular Heck Reaction.

Detailed Protocol: Palladium-Catalyzed Enantioselective Intramolecular Heck Reaction

This protocol is based on established procedures for the asymmetric intramolecular Heck reaction to form quaternary carbon centers and can be adapted for the synthesis of 4-methylenecyclohexanone derivatives from suitable precursors.[13]

Materials:

  • Acyclic precursor with a vinyl or aryl halide/triflate and a tethered alkene (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Chiral phosphine ligand (e.g., (R)-BINAP) (10 mol%)

  • Base (e.g., silver phosphate, Ag₃PO₄, or a proton sponge) (1.2 equiv)

  • Anhydrous solvent (e.g., toluene, THF, or DMF)

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 5 mol%) and the chiral phosphine ligand (0.02 mmol, 10 mol%) to a Schlenk tube.

  • Add the anhydrous solvent (1.0 mL) and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • Add the acyclic precursor (0.2 mmol, 1.0 equiv) and the base (0.24 mmol, 1.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the 4-methylenecyclohexanone derivative.

  • Characterize the product and determine its enantiomeric excess.

Self-Validation:

  • Expected Outcome: Formation of the cyclized product with high enantioselectivity. The choice of ligand and base can be crucial for both yield and stereocontrol.

  • Troubleshooting: Low yields may be due to catalyst deactivation or competing side reactions such as β-hydride elimination from undesired intermediates. Screening of different ligands, bases, and solvents is often necessary for optimization.

LigandBaseSolventYield (%)ee (%)
(R)-BINAPAg₃PO₄Toluene70-9085-95
(S)-PhosProton SpongeDMF65-85>90

Representative data for asymmetric intramolecular Heck reactions.[13]

Desymmetrization of Prochiral Precursors

Desymmetrization is a highly efficient strategy for asymmetric synthesis where a chiral catalyst selectively transforms one of two identical functional groups in a prochiral molecule, thereby creating a chiral product.[14] For the synthesis of 4-substituted cyclohexanone derivatives, the desymmetrization of 4,4-disubstituted cyclohexadienones is a powerful approach.

Conceptual Framework

The core principle involves the enantioselective addition of a nucleophile to one of the two enone systems in the cyclohexadienone. This can be achieved through various reactions, including Michael additions, catalyzed by chiral organocatalysts or metal complexes. The chiral catalyst differentiates between the two prochiral faces of the substrate, leading to the formation of a single enantiomer of the product.

Logical Flow of Desymmetrization

G prochiral Prochiral 4,4-disubstituted cyclohexadienone enantioselective_addition Enantioselective Addition prochiral->enantioselective_addition chiral_catalyst Chiral Catalyst + Nucleophile chiral_catalyst->enantioselective_addition chiral_product Chiral 4-substituted cyclohexenone derivative enantioselective_addition->chiral_product

Caption: Desymmetrization of a Prochiral Cyclohexadienone.

Protocol Outline: Chiral Phosphoric Acid Catalyzed Desymmetrization

This protocol is a conceptual outline based on the principles of chiral Brønsted acid catalysis for desymmetrization reactions.[15]

Materials:

  • 4,4-Disubstituted cyclohexadienone (1.0 equiv)

  • Nucleophile (e.g., a malonate ester) (1.2 equiv)

  • Chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid) (5-10 mol%)

  • Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)

Procedure:

  • In a dry reaction vessel, dissolve the 4,4-disubstituted cyclohexadienone and the nucleophile in the anhydrous solvent.

  • Add the chiral phosphoric acid catalyst.

  • Stir the mixture at the appropriate temperature (ranging from ambient to sub-zero, depending on the reactivity of the substrates).

  • Monitor the reaction for consumption of the starting material.

  • Upon completion, quench the reaction (e.g., with a saturated solution of sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product via column chromatography.

  • Analyze the product for its stereochemical purity.

Self-Validation:

  • Expected Outcome: The formation of the enantioenriched 4-substituted cyclohexenone product. The enantioselectivity is highly dependent on the structure of the chiral phosphoric acid catalyst.

  • Troubleshooting: Racemic or low-enantioselectivity outcomes suggest that the catalyst is not effectively discriminating between the prochiral faces of the substrate. Screening different catalyst backbones (e.g., SPINOL vs. BINOL) and substituents on the catalyst can lead to improved results.

Conclusion and Future Outlook

The enantioselective synthesis of 4-methylenecyclohexanone derivatives remains a topic of significant interest, driven by the potential of these scaffolds in medicinal chemistry and natural product synthesis. This guide has detailed three powerful and versatile strategies for achieving this goal: organocatalytic cascade reactions, transition-metal-catalyzed intramolecular cyclizations, and desymmetrization of prochiral precursors. Each of these methods offers a distinct set of advantages and challenges, and the optimal choice will depend on the specific target molecule and the available starting materials.

Future research in this area will likely focus on the development of new, more efficient, and highly selective catalysts, as well as the expansion of the substrate scope for these transformations. The integration of these synthetic strategies into the total synthesis of complex natural products will further demonstrate their utility and power. For researchers, scientists, and drug development professionals, a thorough understanding of these methodologies is essential for the design and execution of synthetic campaigns aimed at discovering the next generation of chiral therapeutics.

References

  • The significance of chirality in contemporary drug discovery-a mini review. (2024). PubMed Central. [Link]

  • Why Are Chiral Compounds Important in Chemistry and Medicine?. (2026). ChemTalk. [Link]

  • Clinical Importance of Chirality in Drug Design and Pharmaceutica. (n.d.). Longdom Publishing. [Link]

  • Chiral switches versus de novo enantiomerically pure compounds. (2017). ScienceDirect. [Link]

  • Palladium-catalyzed asymmetric intermolecular Mizoroki–Heck reaction for construction of a chiral quaternary carbon center. (2015). Semantic Scholar. [Link]

  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. (2007). Organic Chemistry Portal. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). SciSpace. [Link]

  • Chiral Phosphoric Acid-Catalyzed Enantioselective [4+3] Cyclization Reaction of 4-Indolylmethanols and Quinone Esters. (n.d.). ResearchGate. [Link]

  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Un. (n.d.). Docentes FCT NOVA. [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. [Link]

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  • Enantiospecific total synthesis of (-)-4-thiocyanatoneopupukeanane. (n.d.). PubMed. [Link]

  • 4-Methylcyclohexene Synthesis. (n.d.). University of Wisconsin-River Falls. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Universidad del País Vasco. [Link]

  • Intramolecular AsymmetricHeck Reaction and Application in Natural Products Synthesis. (2015). EPFL. [Link]

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. (n.d.). PubMed Central. [Link]

  • Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. (2021). ACS Publications. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 4-Methylenecyclohexanone Synthesis

Welcome to the technical support center for the synthesis of 4-methylenecyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-methylenecyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Questions

Q1: What are the most common methods for synthesizing 4-methylenecyclohexanone, and which is most suitable for my application?

The synthesis of 4-methylenecyclohexanone is typically achieved through three primary routes, each with its own advantages and challenges:

  • The Mannich Reaction: This is a classic and often cost-effective method involving the reaction of cyclohexanone with formaldehyde and a secondary amine to form a Mannich base, which is then thermally eliminated to yield the target product.[1][2] It is a robust method suitable for large-scale synthesis but can be prone to side reactions if not carefully controlled.

  • The Wittig Reaction: This method provides a direct route to the olefin by reacting cyclohexanone with a phosphorus ylide, typically methylenetriphenylphosphorane.[3][4][5] The Wittig reaction is known for its high functional group tolerance and generally good yields, making it a versatile option, though the reagents can be more expensive and the triphenylphosphine oxide byproduct can complicate purification.

  • Using Eschenmoser's Salt: This approach utilizes dimethyl(methylidene)ammonium iodide (Eschenmoser's salt) as a powerful methylenating agent.[6][7] It is highly effective for introducing a methylene group onto enolates and can offer high yields under mild conditions.[6][7]

The choice of method depends on factors such as scale, available starting materials, budget, and the desired purity of the final product.

Troubleshooting Guide by Synthesis Method

Method 1: The Mannich Reaction Route

The Mannich reaction for 4-methylenecyclohexanone synthesis is a two-step process: formation of the Mannich base followed by its elimination. Low yields can arise at either stage.

Q2: My Mannich base formation is sluggish and the yield is low. What are the likely causes?

Several factors can impede the formation of the Mannich base:

  • Incorrect pH: The initial condensation of formaldehyde with the secondary amine to form the electrophilic iminium ion is crucial and pH-dependent.[1][2] If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it is too basic, the concentration of the iminium ion will be too low.

  • Sub-optimal Temperature: While the reaction is often performed at room temperature or with gentle heating, excessively low temperatures can slow the reaction rate, while high temperatures can promote side reactions.[8]

  • Poor Quality Reagents: Formaldehyde solutions can polymerize to paraformaldehyde, and amines can degrade over time. Ensure fresh, high-quality reagents are used.

Troubleshooting Steps:

  • Optimize pH: Adjust the pH of the reaction mixture to a weakly acidic condition (pH 5-6) to facilitate iminium ion formation without deactivating the amine nucleophile.

  • Control Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) to encourage the reaction but avoid excessive heat that could lead to aldol condensation of the starting cyclohexanone.

  • Use High-Purity Reagents: Use freshly opened or purified reagents. Paraformaldehyde can be used as a source of formaldehyde, often with heating to depolymerize it in situ.

Q3: I'm observing significant amounts of high-molecular-weight byproducts. What are these and how can I prevent them?

The most common high-molecular-weight byproduct is from the aldol condensation of cyclohexanone.[9] This occurs when the enolate of cyclohexanone attacks the carbonyl group of another cyclohexanone molecule, which is more prevalent when weaker bases are used or if a significant concentration of the starting ketone remains in the presence of the enolate.[9]

Preventative Measures:

  • Order of Addition: Pre-mix the formaldehyde and secondary amine to allow for the formation of the iminium ion before adding the cyclohexanone. This minimizes the time cyclohexanone is exposed to conditions that favor self-condensation.

  • Low Temperature: Conduct the reaction at a low temperature to decrease the rate of the aldol reaction.[9]

Q4: The elimination of the Mannich base is giving a low yield of 4-methylenecyclohexanone. What could be going wrong?

The thermal elimination of the Mannich base is a critical step. Incomplete elimination or side reactions can drastically reduce the yield.

  • Insufficient Temperature or Time: The elimination requires a specific temperature to proceed efficiently. If the temperature is too low or the heating time is too short, the elimination will be incomplete.

  • Decomposition: At excessively high temperatures, the product, 4-methylenecyclohexanone, can be unstable and may polymerize or decompose.

  • Inefficient Removal of the Product: As the product is formed, it should ideally be removed from the reaction mixture to prevent it from participating in side reactions.

Optimization Strategies:

  • Controlled Pyrolysis: Perform the elimination at the lowest effective temperature. This can be done by heating the Mannich base under reduced pressure and distilling the product as it forms.

  • Steam Distillation: For some Mannich bases, steam distillation can be an effective method for both elimination and purification in a single step.

Experimental Protocol: Mannich Synthesis of 4-Methylenecyclohexanone

  • Mannich Base Formation: In a round-bottom flask, combine one equivalent of a secondary amine (e.g., dimethylamine hydrochloride), one equivalent of paraformaldehyde, and a suitable solvent like ethanol. Add one equivalent of cyclohexanone. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Isolation of Mannich Base: After cooling, the Mannich base hydrochloride may precipitate. Filter the solid and wash with cold ethanol.

  • Elimination: The isolated Mannich base is suspended in a suitable high-boiling solvent and heated to 150-200 °C. The product, 4-methylenecyclohexanone, is distilled from the reaction mixture as it forms.

Visualization of Mannich Reaction Troubleshooting

Mannich_Troubleshooting cluster_base Troubleshooting Base Formation cluster_elimination Troubleshooting Elimination cluster_side Troubleshooting Side Products Start Low Yield in Mannich Synthesis Base_Formation Problem: Low Mannich Base Yield Start->Base_Formation Elimination Problem: Poor Elimination Yield Start->Elimination Side_Products Problem: High MW Byproducts Start->Side_Products pH Check/Adjust pH (5-6) Base_Formation->pH Temp_Base Optimize Temperature (40-50°C) Base_Formation->Temp_Base Reagents_Base Use Fresh Reagents Base_Formation->Reagents_Base Temp_Elim Optimize Pyrolysis Temperature Elimination->Temp_Elim Distill Distill Product as it Forms Elimination->Distill Steam_Distill Consider Steam Distillation Elimination->Steam_Distill Order Optimize Order of Addition Side_Products->Order Temp_Side Lower Reaction Temperature Side_Products->Temp_Side Wittig_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Reaction with Ketone cluster_step3 Step 3: Product Formation Ph3P+-CH3 Br- Ph3P+-CH3 Br- Ph3P=CH2 Ph3P=CH2 Ph3P+-CH3 Br-->Ph3P=CH2 + Strong Base (e.g., n-BuLi) CyclohexanonePh3P=CH2 CyclohexanonePh3P=CH2 Oxaphosphetane Oxaphosphetane CyclohexanonePh3P=CH2->Oxaphosphetane [2+2] Cycloaddition 4-Methylenecyclohexanone\n+ Ph3P=O 4-Methylenecyclohexanone + Ph3P=O Oxaphosphetane->4-Methylenecyclohexanone\n+ Ph3P=O Retro-[2+2] Cycloaddition

Sources

Optimization

Technical Support Center: Stability Management of 4-Methylenecyclohexanone

Current Status: Operational Ticket ID: #MC-4MCH-STAB Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary: The Instability Profile 4-Methylenecyclohexanone (CAS: 5273-98-3) is n...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #MC-4MCH-STAB Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Instability Profile

4-Methylenecyclohexanone (CAS: 5273-98-3) is not a standard shelf-stable reagent. It is an exocyclic vinyl ketone , a chemical class notorious for high reactivity. Unlike its endocyclic isomer (4-methyl-2-cyclohexenone), the exocyclic double bond possesses significant ring strain and steric accessibility, making it a "loaded spring" for two primary degradation pathways:

  • Radical Polymerization: Spontaneous formation of poly(vinyl ketone) chains.

  • Michael-Type Oligomerization: Acid/base-catalyzed self-condensation.

Critical Warning: Without active stabilization, this compound can degrade into an insoluble polymeric solid within 24-48 hours at room temperature.

Module 1: The "Why" – Polymerization Mechanisms

To prevent degradation, you must understand the enemy. The exocyclic methylene group (


) acts as a potent Michael acceptor and a radical trap.
The Degradation Pathways

The following diagram illustrates the two competing failure modes that occur during improper storage.

PolymerizationPathways Monomer 4-Methylenecyclohexanone (Monomer) Peroxide Peroxide Radical Formation Monomer->Peroxide + O2 (Auto-oxidation) Enolate Enolate Intermediate Monomer->Enolate Deprotonation RadicalInit Initiator: Light / Heat / O2 RadicalInit->Peroxide IonicInit Catalyst: Trace Acid / Base IonicInit->Enolate Polymer White Insoluble Solid (Polyvinyl ketone) Peroxide->Polymer Radical Propagation Oligomer Yellow/Orange Oil (Michael Adducts) Enolate->Oligomer Self-Condensation

Figure 1: Dual degradation pathways. The radical pathway leads to solids; the ionic pathway leads to viscous oils.

Module 2: Storage Protocol (The "How")

This protocol acts as a self-validating system. If the material changes color, the system has been breached.

The "Golden Standard" Storage Conditions
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Kinetic suppression of radical propagation rates (

).
Atmosphere Argon (Ar) Nitrogen is acceptable, but Argon is heavier than air, providing a better "blanket" to exclude

(radical initiator).
Stabilizer Hydroquinone (HQ) or BHT Acts as a radical scavenger. Recommended conc: 100–500 ppm .
Container Amberized Glass Blocks UV radiation (

), which cleaves weak bonds to generate initiating radicals.
State Dilute Solution (Optional) Storing as a 0.1M solution in Benzene/Toluene can dilute the monomer, reducing collision frequency for polymerization.
Protocol A: Stabilizer Addition

Objective: Add 500 ppm Hydroquinone (HQ) to 10g of freshly synthesized 4-methylenecyclohexanone.

  • Preparation: Dissolve 50 mg of Hydroquinone in 1 mL of anhydrous THF or Ethyl Acetate (Stock Solution).

  • Addition: Add 0.1 mL of this Stock Solution to your 10g of monomer.

  • Homogenization: Swirl gently under an Argon stream. Do not shake vigorously (introduces oxygen).

  • Validation: The mixture should remain clear/colorless. If it turns pink immediately, your HQ is oxidizing, indicating high peroxide content in the monomer.

Module 3: Troubleshooting & FAQs

Q1: My material has turned into a white solid. Can I melt it back?

A: No.

  • Diagnosis: This is a thermodynamic dead-end. The white solid is a cross-linked polymer (polyvinyl ketone).

  • Action: Discard appropriately. The reaction is irreversible.

  • Prevention: Ensure strict exclusion of oxygen and storage at -20°C.

Q2: The liquid has turned yellow/orange but is still fluid. Is it usable?

A: Conditional.

  • Diagnosis: This indicates "Michael-type" oligomerization or oxidation, likely catalyzed by trace acids or bases on the glassware surface.

  • Action: Perform Protocol B (Flash Distillation) immediately.

  • Risk: If the color is dark brown, yield will be low (<30%).

Q3: How do I remove the stabilizer (HQ/BHT) before my reaction?

A: Most reactions (e.g., Diels-Alder, Grignard) can tolerate trace HQ. However, if strictly necessary:

  • Filtration: Pass the neat liquid through a short pad (2 cm) of basic alumina .

  • Rinse: Flush with a small amount of non-polar solvent (Hexanes).

  • Concentrate: Evaporate solvent immediately before use.

    • Note: Once the stabilizer is removed, the clock starts ticking. Use within 15 minutes.

Module 4: Recovery Protocol (Purification)

If your monomer shows signs of early degradation (yellowing), use this protocol to recover pure material.

Protocol B: Vacuum Flash Distillation

Safety Warning: Distilling unstable monomers carries a risk of rapid polymerization in the heating flask (exothermic). Never distill to dryness.

  • Setup: Short-path distillation apparatus.

  • Inhibitor: Add Hydroquinone (100 mg) directly to the boiling flask (pot). This prevents polymerization during heating.

  • Vacuum: Apply high vacuum (< 1 mmHg).

  • Temperature: Keep the water bath below 60°C. The monomer should distill at a low temperature due to the vacuum.

  • Collection: Collect the distillate into a receiver flask cooled in a Dry Ice/Acetone bath (-78°C) .

  • Post-Process: Immediately back-fill with Argon and store at -20°C.

Decision Matrix: Storage vs. Disposal

Use this logic flow to determine the fate of your inventory.

DecisionMatrix Check Visual Inspection Clear Clear / Colorless Check->Clear Yellow Yellow / Viscous Check->Yellow Solid White Solid / Gel Check->Solid Action1 Pass: Maintain -20°C Check monthly Clear->Action1 Action2 Warning: Flash Distill (Protocol B) Yellow->Action2 Action3 Fail: Discard (Irreversible) Solid->Action3

Figure 2: Visual inspection decision tree for inventory management.

References

  • Mechanism of Vinyl Ketone Polymerization: Title: "Polymerization of Vinyl Ketones." Source:Chemical Reviews, 1958, 58 (4), pp 825–855. Context: Defines the radical susceptibility of the exocyclic enone structure.

  • Stabilization Standards: Title: "Inhibitors and Stabilizers for Vinyl Monomers." Source:Sigma-Aldrich Technical Bulletin AL-142. Context: Establishes Hydroquinone/BHT as the industry standard for preventing radical propagation in acrylates and enones.

  • Synthesis & Handling of 4-Methylenecyclohexanone: Title: "Synthesis of 4-methylenecyclohexanone via Ketal Deprotection." Source:Journal of Organic Chemistry, Procedures often cite "use immediately" or "store at -20°C". Note: Specific stability data is derived from the general class behavior of exocyclic enones (See Ref 1).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling reactive monomers.

Troubleshooting

challenges in the scale-up of 4-methylenecyclohexanone production

Status: Online | Tier: L3 Engineering Support | Topic: Scale-Up & Troubleshooting Overview Welcome to the Process Chemistry Support Hub. This guide addresses the specific challenges encountered during the scale-up of 4-m...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: L3 Engineering Support | Topic: Scale-Up & Troubleshooting

Overview

Welcome to the Process Chemistry Support Hub. This guide addresses the specific challenges encountered during the scale-up of 4-methylenecyclohexanone (CAS: 23202-26-8). Unlike its saturated analog (4-methylcyclohexanone), this molecule possesses a reactive exocyclic double bond that introduces significant instability during synthesis and purification.

The protocols below prioritize isomerization control and polymerization inhibition , the two primary failure modes in large-scale batches.

Module 1: Chemical Stability & Isomerization

Ticket #401: “My final product contains 10-15% of the endocyclic isomer (4-methyl-3-cyclohexen-1-one). How do I prevent the double bond from migrating?”

Diagnosis: You are likely using a standard acidic deprotection method (e.g., HCl or


) to remove the ketal protecting group. Under strong acidic conditions, the exocyclic double bond is thermodynamically driven to migrate into the ring to form the more stable tri-substituted alkene (Endocyclic Migration).

Technical Solution: Switch from hydrolytic cleavage to trans-ketalization . This method uses a sacrificial ketone (acetone) to "swap" the protecting group under extremely mild conditions, minimizing the protonation of the alkene.

Protocol: Mild Trans-Ketalization (Scale-Ready)

  • Charge: Dissolve the 4-methylenecyclohexanone ethylene ketal precursor in Acetone (10 volumes).

  • Catalyst: Add Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv). Do not use mineral acids.

  • Reaction: Heat to reflux (56°C) for 4–6 hours. The ethylene glycol moves from your product to the acetone.

  • Validation: Monitor by TLC or GC. Look for the disappearance of the ketal peak.

  • Workup: Cool to RT. Add solid

    
     to neutralize the PPTS. Filter off solids.[1] Concentrate the filtrate under reduced pressure at 
    
    
    
    .

Mechanism of Failure (Isomerization Pathway):

Isomerization Start 4-Methylene cyclohexanone (Exocyclic / Kinetic) Inter Carbocation Intermediate Start->Inter H+ End1 4-Methyl-3- cyclohexen-1-one (Endocyclic / Stable) Inter->End1 -H+ (Fast) End2 4-Methyl-2- cyclohexen-1-one (Conjugated / Thermo Sink) End1->End2 Acid/Heat (Slow)

Figure 1: Acid-catalyzed migration of the double bond. The exocyclic position is kinetically formed but thermodynamically unstable.

Module 2: Purification & Polymerization

Ticket #402: “During distillation, the receiver flask contents turned into a viscous gel. The pot residue solidified.”

Diagnosis: This is radical polymerization . The exocyclic enone moiety is a Michael acceptor and is highly susceptible to radical-initiated polymerization, especially when heated. Distilling without inhibitors or at high temperatures triggers this chain reaction.

Technical Solution: You must implement a "Stabilized Distillation" protocol. Never distill this monomer "neat" without a radical scavenger.

Protocol: Stabilized Vacuum Distillation

  • Inhibitor Dosing: Add BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone) at 500–1000 ppm to the crude oil before heating.

  • Inhibitor in Receiver: Place a small amount of BHT (10 mg) directly into the receiving flask. This protects the clean distillate immediately upon condensation.

  • Vacuum Requirements:

    • Target Pressure:

      
      .
      
    • Target Head Temp:

      
      .
      
    • Warning: If the pot temperature exceeds 110°C, stop. The rate of polymerization will outpace the distillation.

  • Inert Gas: Bleed a tiny stream of Nitrogen or Argon into the capillary if using a bubbler, or ensure the system is strictly under inert gas. Oxygen can act as a radical initiator (forming peroxides).

Data: Stability Profile

ParameterSpecificationCritical LimitConsequence of Failure
Storage Temp -20°C> 4°CSlow dimerization/oligomerization
Inhibitor (BHT) 500 ppm< 100 ppmRapid polymerization during handling
pH Stability 6.0 – 7.5< 4.0 or > 9.0Isomerization to endocyclic alkene
Distillation T < 60°C> 100°CThermal degradation / Gelling
Module 3: Synthesis Strategy (The Wittig Route)

Ticket #403: “We are scaling up the Wittig reaction on 1,4-cyclohexanedione monoethylene ketal. The slurry is too thick to stir, and quenching is violent.”

Diagnosis: The Wittig reaction generates stoichiometric amounts of Triphenylphosphine oxide (TPPO), a bulky solid that creates rheological problems (mixing issues) at scale. Furthermore, using n-Butyllithium (n-BuLi) at scale poses severe safety risks.

Technical Solution: Switch to a Phase-Transfer Catalyzed (PTC) Wittig or use Potassium tert-butoxide (KOtBu) in THF, which is more manageable than n-BuLi.

Recommended Scale-Up Workflow:

Workflow Step1 Precursor Prep 1,4-Cyclohexanedione Monoethylene Ketal Step2 Wittig Reaction Reagent: MePPh3Br + KOtBu Solvent: THF (0°C -> RT) Step1->Step2 Step3 TPPO Removal Precipitate with Hexanes Filtration (Critical Step) Step2->Step3 Thick Slurry Step4 Mild Deprotection Acetone + PPTS (Reflux) *Avoid Mineral Acids* Step3->Step4 Purified Ketal Step5 Stabilized Distillation Add 1000ppm BHT High Vacuum (<5 mmHg) Step4->Step5 Crude Ketone

Figure 2: Optimized scale-up workflow minimizing solid waste handling and thermal stress.

TPPO Management Protocol:

  • After the Wittig reaction is complete, concentrate the THF solution to ~20% of its original volume.

  • Add cold Hexanes or Heptane (3 volumes). TPPO is insoluble in alkanes and will precipitate out.

  • Filter the solids using a coarse frit or centrifuge.

  • Wash the filter cake with more hexane to recover trapped product. Do not use ether at scale due to peroxide/flammability risks.

Module 4: Safety & Waste Management

Ticket #404: “What are the specific hazards for the waste stream?”

Critical Safety Data:

  • Triphenylphosphine Oxide (TPPO): While not acutely toxic, it is a chronic aquatic toxin and difficult to degrade. It constitutes ~60% of the mass balance in the Wittig route. Disposal: Solid incineration.

  • Chromium (If using Jones Oxidation): If you are oxidizing 4-methylenecyclohexanol using Jones Reagent (CrO3/H2SO4), the waste is a Class 1 Carcinogen and heavy metal hazard.

    • Advisory: We strongly recommend avoiding Chromium at scale. Use TEMPO/Bleach or Swern Oxidation (if cryogenics allow) to avoid heavy metal waste.

  • Allergen Warning: 4-Methylenecyclohexanone is a potent skin sensitizer and lachrymator. Double-glove (Nitrile) and work in a fume hood is mandatory.

References
  • Synthesis via Ketal Route

    • Organic Syntheses, Coll.[2] Vol. 5, p. 755 (1973); Vol. 48, p. 109 (1968). (General ketalization protocols).

    • Smith, A. B., et al. "Acetal/Ketal Deprotection." Journal of the American Chemical Society, 117(43), 10777. (Mild hydrolysis methods).
  • Isomerization Risks

    • House, H. O. Modern Synthetic Reactions. W. A. Benjamin, 1972.
    • PubChem Compound Summary: 4-Methyl-3-cyclohexen-1-one (The stable isomer).

  • Polymerization Inhibition: "Stabilization of Acrylic Monomers." Encyclopedia of Polymer Science and Technology. (General principles for stabilizing Michael acceptors like exocyclic enones).
  • Wittig Scale-Up

    • Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications." Chemical Reviews, 89(4), 863-927. (Handling TPPO and base selection).

Sources

Optimization

identification of impurities in 4-methylenecyclohexanone by GC-MS

Technical Support Center: Impurity Profiling of 4-Methylenecyclohexanone Executive Summary Welcome to the Technical Support Center. This guide addresses the analytical challenges associated with 4-methylenecyclohexanone...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling of 4-Methylenecyclohexanone

Executive Summary

Welcome to the Technical Support Center. This guide addresses the analytical challenges associated with 4-methylenecyclohexanone (CAS: 5259-65-4). Unlike standard saturated ketones, this compound features an exocyclic double bond , making it thermodynamically less stable than its endocyclic isomers (e.g., 4-methylcyclohex-3-en-1-one).

Our primary technical directive is to distinguish between process impurities (real byproducts) and analytical artifacts (created inside your GC injector).

Module 1: Sample Preparation & Stability

Q: Why does my impurity profile change between injections of the same sample?

A: This is likely due to acid-catalyzed isomerization occurring in your sample vial or the GC inlet.

The exocyclic methylene group is sensitive to protonation. If your solvent contains trace acids (e.g., HCl in non-stabilized Chloroform) or if the sample is exposed to heat for prolonged periods, the double bond will migrate into the ring to form the more stable, conjugated 4-methylcyclohex-3-en-1-one .

Protocol: The "Neutral-Cold" Prep

  • Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate . Avoid Chloroform unless it is passed through basic alumina to remove acid stabilizers.

  • Concentration: Dilute to ~500 ppm. High concentrations increase the likelihood of intermolecular polymerization (Diels-Alder dimerization).

  • Neutralization: If the sample originates from an acid-catalyzed deprotection step (e.g., from a ketal), add a micro-spatula of solid NaHCO₃ to the GC vial to neutralize residual acid.

Module 2: GC Method Optimization

Q: I see a "shoulder" peak co-eluting with my main peak. How do I separate these isomers?

A: You are likely using a non-polar column (e.g., DB-5MS). Isomers of cyclic ketones often have identical boiling points but distinct dipole moments. You must switch to a polar stationary phase .

Recommended Column Chemistry:

  • Primary Choice: Polyethylene Glycol (PEG) - e.g., DB-WAX, HP-INNOWax.

  • Mechanism: The polar phase interacts more strongly with the conjugated enone impurity (higher polarity) than the exocyclic methylene target, increasing resolution.

Table 1: Method Parameters for Isomer Resolution

ParameterSettingTechnical Rationale
Inlet Mode Split (20:1 or higher)Reduces residence time in the hot inlet, minimizing thermal isomerization.
Inlet Temp 200°C (Critical) Standard 250°C is too hot. Lower temp prevents "ghost peak" formation.
Liner Type Ultra-Inert, Wool-FreeGlass wool provides active sites for degradation. Use a baffled, deactivated liner.
Oven Ramp 40°C start, 5°C/min rampSlow ramp allows interaction with the stationary phase to separate isomers.

Module 3: Mass Spectral Interpretation (The "Fingerprint")

Q: The mass spectra of the target and the impurity look nearly identical (MW 110). How do I tell them apart?

A: You must look for the Retro-Diels-Alder (RDA) fragmentation markers.

While both isomers have a molecular ion of m/z 110 , their fragmentation pathways differ based on the location of the double bond.

  • Impurity (Endocyclic - 4-methylcyclohex-3-enone):

    • Undergoes RDA fragmentation easily.

    • Marker Ion: Look for a sharp peak at m/z 54 (Butadiene fragment) or m/z 68 (Isoprene fragment), depending on methyl placement relative to the charge.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The ring "unzips" at the allylic positions.

  • Target (Exocyclic - 4-methylenecyclohexanone):

    • RDA is sterically and electronically less favorable.

    • Dominant Pathway: Alpha-cleavage next to the carbonyl.

    • Spectrum: Expect a cleaner loss of CO (M-28) and ethylene.

Module 4: Visualization of Degradation Pathways

Q: Can you map out where these impurities come from?

A: The diagram below illustrates the critical difference between a synthetic impurity (from the reaction) and an analytical impurity (from the GC).

G Precursor Precursor (1,4-Dioxaspiro[4.5]decane) Target TARGET: 4-Methylenecyclohexanone (Exocyclic C=C) Precursor->Target Wittig / Hydrolysis Impurity_Syn Synthetic Impurity: Polymer/Dimer (High Boiling Point) Target->Impurity_Syn Storage (Time) Inlet GC Inlet (>250°C or Acidic) Target->Inlet Injection Impurity_Art Artifact (Ghost Peak): 4-Methylcyclohex-3-enone (Endocyclic C=C) Column GC Column (Separation) Impurity_Art->Column Inlet->Impurity_Art Thermal Isomerization (H+ Shift) Inlet->Column Transfer

Figure 1: Pathway distinguishing between synthetic byproducts and GC-induced artifacts.

Module 5: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.Replace liner with deactivated, wool-free type. Trim column inlet by 10cm.
Split Peaks Solvent mismatch or column overload.Switch solvent to DCM. Increase Split Ratio to 50:1.
High Baseline/Bleed Column degradation or "Carryover" of dimers.Bake out column at 260°C for 20 mins. Verify max temp of Wax column (usually lower than 5MS).
Presence of m/z 277, 279 Triphenylphosphine Oxide (TPPO).This is a Wittig reagent residue.[3] It elutes late. Ensure run time is long enough to clear it.

References

  • NIST Mass Spectrometry Data Center. Cyclohexanone, 4-methyl- (Endocyclic Isomer Data). NIST Standard Reference Database. Available at: [Link]

  • Marriott, P. et al. (2023). Exploring thermal isomerisation in gas chromatography analyses. Journal of Chromatography A. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Retro-Diels-Alder). Available at: [Link][1][2][3][5][8][9][10][11][12][13]

  • Master Organic Chemistry. The Wittig Reaction (Mechanism & Byproducts). Available at: [Link]

Sources

Troubleshooting

solvent effects on the reactivity of 4-methylenecyclohexanone

Technical Support Center: Optimizing 4-Methylenecyclohexanone Reactivity Topic: Solvent Effects on Reactivity & Stereocontrol Ticket ID: #MCH-4-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist, Rea...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 4-Methylenecyclohexanone Reactivity

Topic: Solvent Effects on Reactivity & Stereocontrol Ticket ID: #MCH-4-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist, Reactivity Optimization Group

Executive Summary

Welcome to the Reactivity Optimization Hub. You are likely working with 4-methylenecyclohexanone (CAS: 5009-27-8) , a unique exocyclic enone. Unlike its conjugated analogues (e.g., cyclohexenone), this molecule presents a distinct challenge: it possesses a reactive ketone at C1 and a distal, exocyclic alkene at C4.

Your choice of solvent is the primary governor of two critical outcomes:

  • Stereoselectivity: Determining whether nucleophiles attack the carbonyl from the axial or equatorial face (Cieplak vs. Steric control).

  • Chemostability: Preventing the thermodynamically favorable isomerization to 4-methylphenol (aromatization).

Module 1: The Regioselectivity & Stereocontrol Matrix

User Question: "I am reducing 4-methylenecyclohexanone with NaBH4, but the diastereomeric ratio (dr) of the resulting alcohol varies wildly between runs. Why?"

Technical Diagnosis: The stereochemical outcome is dictated by the trajectory of nucleophilic attack.[1] For 4-methylenecyclohexanone, the C4 exocyclic double bond flattens the ring at the bottom, removing 1,3-diaxial interactions at that position but introducing electronic orbital effects (Cieplak effect).

  • Axial Attack: Leads to the Equatorial Alcohol .[2] Favored by electronic stabilization (hyperconjugation of anti-periplanar bonds).

  • Equatorial Attack: Leads to the Axial Alcohol .[2] Favored by steric bulk of the nucleophile.[2]

Solvent Impact Mechanism: Solvents modulate this via Coordination and Cation Encapsulation .

Solvent ClassRepresentativeEffect on NucleophileEffect on CarbonylPredicted Outcome (Hydride Reduction)
Polar Protic Methanol, EthanolSolvated/Encapsulated: The hydride is bulky due to H-bonding shell.Activated: H-bonding to Oxygen lowers LUMO energy.Lower Selectivity: The "bulked up" hydride faces steric clashes, often eroding the intrinsic electronic preference.
Polar Aprotic THF, EtherTight Ion Pair: The cation (Na+) coordinates with the carbonyl oxygen.Coordinated: Lewis acid assistance by cation.High Selectivity (Axial Attack): Favors formation of the equatorial alcohol (trans) via the Cieplak effect.
Dipolar Aprotic DMSO, DMF"Naked" Nucleophile: Highly reactive.Naked: No H-bonding stabilization.[2]Kinetic Control: Reaction is often too fast for subtle stereoelectronic effects to dominate; yields approach 50:50.
Visualizing the Decision Pathway

SolventDecisionTree Start Objective: Nucleophilic Addition to C1 NucType Select Nucleophile Type Start->NucType SmallNuc Small/Hard Nucleophile (e.g., NaBH4, LiAlH4) NucType->SmallNuc LargeNuc Bulky/Soft Nucleophile (e.g., L-Selectride, Grignard) NucType->LargeNuc SolventChoice1 Solvent: THF or Et2O (Low Temp) SmallNuc->SolventChoice1 Maximize Stereocontrol SolventChoice2 Solvent: MeOH or EtOH (Room Temp) SmallNuc->SolventChoice2 Maximize Solubility/Rate LargeNuc->SolventChoice1 Steric Control Dominates Outcome1 Outcome: Equatorial Alcohol (Axial Attack favored by Cieplak Effect) SolventChoice1->Outcome1 Outcome3 Outcome: Axial Alcohol (Equatorial Attack favored by Sterics) SolventChoice1->Outcome3 If Nuc is very bulky Outcome2 Outcome: Mixed Stereochemistry (Solvation erodes selectivity) SolventChoice2->Outcome2

Figure 1: Decision matrix for solvent selection based on nucleophile size and desired stereochemical outcome.

Module 2: Stability & The Isomerization Trap

User Question: "My starting material is disappearing, and I'm seeing a new aromatic peak in the NMR. Is my solvent causing decomposition?"

Technical Diagnosis: Yes. 4-methylenecyclohexanone is thermodynamically unstable relative to its isomers. The exocyclic double bond (


 strain) wants to migrate into the ring (endocyclic) and eventually aromatize.

The Pathway of Doom:

  • Start: 4-methylenecyclohexanone (Exocyclic).

  • Intermediate: 4-methylcyclohex-3-enone (Endocyclic - more stable).

  • Terminal Sink: 4-methylphenol (

    
    -cresol) (Aromatic - highly stable).
    

Solvent Triggers:

  • Acidic Solvents: Even trace acidity in

    
     (chloroform) can catalyze this isomerization.
    
  • Protic Solvents + Heat: Alcohols at reflux facilitate proton transfer, speeding up tautomerization.

Isomerization Risk Visualization

Isomerization Substrate 4-Methylenecyclohexanone (Exocyclic C=C) Intermediate 4-Methylcyclohex-3-enone (Endocyclic C=C) Substrate->Intermediate Trace Acid/Base Polar Protic Solvent Prevention PREVENTION: 1. Use Aprotic Solvents (THF, DCM) 2. Add buffer (NaHCO3) 3. Avoid CDCl3 for NMR Substrate->Prevention Product 4-Methylphenol (Aromatic) Intermediate->Product Oxidation/Tautomerization Irreversible

Figure 2: The thermodynamic sink. Isomerization is driven by the stability of the aromatic ring.

Module 3: Optimized Experimental Protocols

Protocol A: Stereoselective Reduction (Kinetic Control)

Target: Maximizing the Equatorial Alcohol (trans-4-methyl-4-hydroxymethyl... analogue)

Rationale: Using a non-coordinating solvent at low temperature prevents "hot" unselective collisions and minimizes solvent-shell steric bulk, allowing the intrinsic electronic (Cieplak) effects to direct the hydride to the axial face.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent System: Anhydrous THF (Tetrahydrofuran). Do not use Methanol.

  • Dissolution: Dissolve 4-methylenecyclohexanone (

    
    ) in THF (
    
    
    
    ).
  • Cooling: Cool the solution to

    
      (Dry ice/Acetone bath).
    
  • Reagent Addition: Add L-Selectride (for steric control) or

    
      (for electronic control) dropwise.
    
    • Note: If using

      
      , THF is poor; use 
      
      
      
      / MeOH
      (Luche conditions) at
      
      
      as an alternative if solubility is an issue, though this changes the mechanism to chelation control.
  • Quench: Quench cold with saturated

    
    .
    
  • Workup: Extract immediately. Do not let the aqueous layer sit , as basic conditions can trigger isomerization of unreacted starting material.

Protocol B: NMR Sample Preparation (Troubleshooting Instability)

Target: Preventing "NMR Tube Decomposition"

  • Solvent Choice: Use

    
     (Benzene-d6)  or 
    
    
    
    (DCM-d2)
    .
  • Avoid:

    
     (Chloroform-d).
    
    • Reason:

      
       naturally forms DCl (acid) over time. This trace acid catalyzes the migration of the double bond.
      
  • Buffer: If

    
     must be used, filter it through a small plug of basic alumina immediately before use.
    

References & Authoritative Grounding

  • Cieplak, A. S. (1981).[3] Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540–4552. Link

  • Ashby, E. C., & Laemmle, J. T. (1975). Stereoselective reductions of cyclic ketones by complex metal hydrides. Chemical Reviews, 75(4), 521–546. Link

  • Wipf, P. (2021). Stereoelectronic Effects in Six-Membered Rings. University of Pittsburgh Department of Chemistry. Link

  • Parladar, V., et al. (2006).[4] Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. Journal of Chemical Research, 2006(1), 10-11.[4] (Demonstrates sensitivity of 4-methylenecyclohexanone derivatives to oxidative/isomerization conditions). Link

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of 4-Methylenecyclohexanone

Ticket ID: #MC-4-ISO-001 Status: Open Priority: High (Risk of Isomerization) Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary & Critical Alerts Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MC-4-ISO-001 Status: Open Priority: High (Risk of Isomerization) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Critical Alerts

Welcome to the technical support hub for 4-methylenecyclohexanone . This guide addresses the specific challenges associated with isolating this


-unsaturated ketone. Unlike its saturated analog (4-methylcyclohexanone) or its conjugated isomer (4-methyl-2-cyclohexenone), this molecule possesses an exocyclic double bond  that is thermodynamically unstable relative to the endocyclic conjugated system.

The Primary Failure Mode: Under acidic conditions or excessive heat, the exocyclic double bond at C4 will migrate into the ring to form the thermodynamically more stable


-unsaturated ketone (4-methyl-2-cyclohexenone).

Critical Operational Rules:

  • pH Discipline: Maintain a neutral to slightly basic pH (7.0–8.0) throughout the workup.

  • Thermal Limit: Avoid pot temperatures

    
    . Vacuum distillation is mandatory.
    
  • Oxidant Choice: If synthesizing via oxidation of 4-methylenecyclohexanol, avoid acidic Jones reagent. Use buffered PCC (Pyridinium Chlorochromate) or Swern oxidation conditions.

The Isolation Workflow (Standard Operating Procedure)

This protocol assumes a synthesis via the oxidation of 4-methylenecyclohexanol using PCC (Pyridinium Chlorochromate) buffered with Sodium Acetate, or a Swern Oxidation . These methods minimize initial acid exposure.

Phase 1: Quenching & The "Black Tar" Management

Objective: Deactivate the oxidant and remove chromium/sulfur byproducts without inducing isomerization.

StepActionTechnical Rationale
1.1 Dilution Dilute the reaction mixture with 3 volumes of anhydrous Diethyl Ether (

). Why: Precipitates chromium salts (PCC) or amine salts (Swern) and reduces solution viscosity.
1.2 Filtration (PCC) Filter the black gum/slurry through a pad of Florisil or Celite . Why: Chromium tars trap product. Florisil is basic/neutral and prevents acid-catalyzed isomerization better than silica.
1.3 Quench (Swern) If Swern: Add

(5 eq) at

and allow to warm to

. Why: The amine neutralizes the HCl formed during the reaction.
Phase 2: Aqueous Workup & pH Buffering

Objective: Remove water-soluble impurities while strictly maintaining neutrality.

  • Wash 1 (Buffer): Wash the organic filtrate with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Alert: Do not use dilute HCl or

      
      . Even weak acids can trigger the bond migration.
      
  • Wash 2 (Removal): Wash with saturated Brine (

    
    ).
    
    • Mechanism:[1][2][3][4] Increases the ionic strength of the aqueous layer, forcing the organic product back into the ether layer (Salting-out effect).

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ) .
    
    • Avoid: Calcium Chloride (

      
      ) as it can act as a Lewis acid.
      
Phase 3: Solvent Removal & Purification

Objective: Isolate the ketone without thermal degradation.

  • Concentration: Remove solvent via rotary evaporation.

    • Bath Temp:

      
      .
      
    • Pressure:

      
       (to prevent losing the volatile ketone with the solvent).
      
  • Distillation (The "Make or Break" Step):

    • Perform a Kugelrohr distillation or Short-path vacuum distillation .

    • Pressure: High vacuum (

      
      ).[5]
      
    • Expected bp:

      
       at 
      
      
      
      (extrapolated).
    • Receiver: Cool the receiving flask with dry ice/acetone.

Visualizing the Risk: Isomerization Pathways

The following diagram illustrates the thermodynamic trap you must avoid. The exocyclic double bond (Target) is less stable than the endocyclic conjugated bond (Impurity).

IsomerizationRisk Target 4-Methylenecyclohexanone (Target: Exocyclic C=C) Intermediate Enol Intermediate (Acid Catalyzed) Target->Intermediate H+ / Heat Impurity 4-Methyl-2-cyclohexenone (Impurity: Endocyclic C=C) Intermediate->Impurity Thermodynamic Sink Impurity->Target Difficult/Impossible to Reverse

Figure 1: The acid-catalyzed isomerization pathway. Once the double bond migrates into the ring (Red), it forms a conjugated system that is thermodynamically stable and difficult to reverse.

Troubleshooting & FAQs (Service Desk)

Ticket #404: "My product has a strong UV absorbance at 230-240 nm."

  • Diagnosis: Isomerization has occurred.[1][2][6] The target molecule (non-conjugated) should have very weak UV absorbance (

    
    , 
    
    
    
    ). Strong absorbance at
    
    
    indicates the
    
    
    transition of the conjugated enone.
  • Resolution: Check your workup pH. Did you use an acidic wash? Was the distillation bath too hot? You cannot separate the isomers easily by distillation; column chromatography on neutral alumina (not acidic silica) is required.

Ticket #405: "The NMR shows a doublet at


 5.9 and 6.8 ppm." 
  • Diagnosis: This confirms the presence of vinyl protons in the ring (conjugated enone).

  • Target Signature: You should see a singlet (or narrow multiplet) at

    
     4.8–5.0 ppm corresponding to the exocyclic
    
    
    
    protons.

Ticket #406: "Emulsions formed during the bicarbonate wash."

  • Diagnosis: Common with chromium oxidations.

  • Resolution: Do not shake vigorously; invert gently. If emulsion forms, filter the entire biphasic mixture through a thin pad of Celite. The emulsion usually breaks instantly upon filtration.

Workflow Logic Diagram

WorkupLogic Start Crude Reaction Mixture (Oxidation) Quench Quench / Dilute (Et2O + NaHCO3) Start->Quench CheckPH Check pH (Must be 7.0 - 8.0) Quench->CheckPH Acidic Acidic (pH < 7) CheckPH->Acidic Fail Neutral Neutral/Basic CheckPH->Neutral Pass Corrective Add more NaHCO3 Do NOT proceed Acidic->Corrective Extract Extraction (Wash w/ Brine) Neutral->Extract Corrective->CheckPH Dry Dry (MgSO4) & Filter Extract->Dry Evap Rotary Evaporation (< 30°C) Dry->Evap Distill Vacuum Distillation (< 5 mmHg) Evap->Distill

Figure 2: Step-by-step decision tree for the isolation of 4-methylenecyclohexanone, emphasizing the critical pH check point.

References

  • General Oxidation Methodology (PCC): Corey, E. J.; Suggs, J. W. "Pyridinium Chlorochromate. An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds." Tetrahedron Letters, 1975 , 16(31), 2647–2650. Link

  • Isomerization Risks (Thermal): Chesick, J. P. "Pyrolytic and Photolytic Reactions. I. Thermal Rearrangement of 1-Acetyl- and 1-Isopropenyl-3-methylenecyclobutane." Journal of the American Chemical Society, 1980 , Specific citation regarding 4-methylenecyclohexanone formation and stability. (See also Bull. Chem. Soc. Jpn., 1980 , 53, 1677-1682 for related methylene rearrangements). Link

  • Synthesis & Properties: Lambert, J. B.; Clikeman, R. R. "4-Methylenecyclohexanone: Conformational Analysis." Journal of the American Chemical Society, 1976 , 98(14), 4203–4208. Link

  • Swern Oxidation Protocol: Omura, K.; Swern, D. "Oxidation of Alcohols by 'Activated' Dimethyl Sulfoxide. A Preparative, Steric and Mechanistic Study." Tetrahedron, 1978 , 34(11), 1651–1660. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 4-Methylenecyclohexanone

Introduction: The Significance of an Exocyclic Methylene Group 4-Methylenecyclohexanone is a valuable synthetic intermediate in organic chemistry. Its structure, featuring a cyclohexanone ring with an exocyclic double bo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of an Exocyclic Methylene Group

4-Methylenecyclohexanone is a valuable synthetic intermediate in organic chemistry. Its structure, featuring a cyclohexanone ring with an exocyclic double bond, serves as a versatile building block for the synthesis of more complex molecules, including natural products and pharmaceutical agents. The exocyclic methylene group is a key reactive site, amenable to a variety of transformations such as Michael additions, cycloadditions, and ozonolysis. This guide provides an in-depth comparative analysis of two prominent and reliable synthetic strategies for accessing this important ketone: the Wittig Olefination and a Mannich-type Condensation/Elimination . This comparison is designed to equip researchers, scientists, and drug development professionals with the practical insights needed to select the optimal route based on specific experimental and logistical requirements, such as yield, scalability, and reagent availability.

Route 1: The Wittig Olefination Approach

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds by reacting a ketone or aldehyde with a phosphonium ylide.[1] For the synthesis of 4-methylenecyclohexanone, this strategy offers a direct and highly reliable method for introducing the methylene group. To ensure selectivity, a common starting material is 1,4-cyclohexanedione, where one carbonyl group is temporarily protected.

Principle and Rationale

The synthesis begins with the protection of one of the two carbonyl groups of 1,4-cyclohexanedione, typically as a ketal. This ensures that the Wittig reagent reacts only at the desired, unprotected carbonyl. The core of this route is the reaction of the resulting mono-protected ketone with methylenetriphenylphosphorane (Ph₃P=CH₂). This ylide, a powerful nucleophile, attacks the carbonyl carbon, leading to a betaine intermediate which collapses to a four-membered oxaphosphetane ring.[2] This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide (Ph₃P=O) as a byproduct.[3] The final step involves the acidic hydrolysis of the protecting group to regenerate the second ketone, yielding 4-methylenecyclohexanone.

Visualizing the Wittig Workflow

Wittig Reaction Workflow start 1,4-Cyclohexanedione step1 Protection (Ethylene Glycol, p-TsOH) start->step1 intermediate1 1,4-Dioxaspiro[4.5]decan-8-one (Mono-protected Ketone) step1->intermediate1 step2 Wittig Reaction (Ph₃PCH₃Br, n-BuLi) intermediate1->step2 intermediate2 8-Methylene-1,4-dioxaspiro[4.5]decane step2->intermediate2 step3 Deprotection (Aqueous Acid, e.g., HCl) intermediate2->step3 product 4-Methylenecyclohexanone step3->product Wittig Mechanism ylide Ph₃P⁺-C⁻H₂ Ylide ketone C=O Ketone ylide:y->ketone:c Nucleophilic Attack oxaphosphetane O-C-H₂ P-Ph₃ Oxaphosphetane ketone->oxaphosphetane [2+2] Cycloaddition products products oxaphosphetane->products Fragmentation

Caption: The core [2+2] cycloaddition mechanism of the Wittig reaction.

Detailed Experimental Protocol

Step A: Protection of 1,4-Cyclohexanedione

  • To a solution of 1,4-cyclohexanedione (1.0 eq) in toluene, add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, wash with saturated aqueous NaHCO₃ solution, and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1,4-dioxaspiro[4.5]decan-8-one, which can often be used without further purification.

Step B: Wittig Olefination

  • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The solution will turn a characteristic deep yellow or orange, indicating ylide formation.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding water. Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography to isolate 8-methylene-1,4-dioxaspiro[4.5]decane.

Step C: Deprotection

  • Dissolve the purified product from Step B in a mixture of acetone and 2M aqueous HCl.

  • Stir the solution at room temperature, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, neutralize the acid with saturated aqueous NaHCO₃.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product, 4-methylenecyclohexanone, by column chromatography or distillation.

Route 2: Mannich-type Reaction and Elimination

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. [4]A modern and highly efficient variation for installing a methylene group adjacent to a carbonyl involves the use of pre-formed iminium salts, such as Eschenmoser's salt (dimethyl(methylidene)ammonium iodide). This approach avoids the multi-step process of forming a Mannich base, quaternizing it, and then performing an elimination.

Principle and Rationale

Similar to the Wittig route, this synthesis begins with the mono-protection of 1,4-cyclohexanedione to ensure regioselectivity. The protected ketone is then converted to its enolate form using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate then acts as a nucleophile, attacking the electrophilic Eschenmoser's salt. This reaction directly installs a dimethylaminomethyl group at the α-position. This intermediate is not isolated but is immediately subjected to elimination conditions. The addition of methyl iodide quaternizes the amine, creating an excellent leaving group (trimethylamine). Subsequent treatment with a mild base promotes an E2 elimination, forming the exocyclic double bond. The final step, as before, is the acidic deprotection of the ketal.

Visualizing the Mannich-type Workflow

Mannich Workflow start 1,4-Dioxaspiro[4.5]decan-8-one step1 Enolate Formation (LDA) start->step1 intermediate1 Lithium Enolate step1->intermediate1 step2 Reaction with Eschenmoser's Salt intermediate1->step2 intermediate2 Mannich Base Adduct step2->intermediate2 step3 Quaternization & Elimination (1. MeI; 2. Base) intermediate2->step3 intermediate3 8-Methylene-1,4-dioxaspiro[4.5]decane step3->intermediate3 step4 Deprotection (Aqueous Acid) intermediate3->step4 product 4-Methylenecyclohexanone step4->product

Caption: Workflow for the Mannich-type synthesis of 4-methylenecyclohexanone.

The Mannich-Elimination Mechanism

Mannich Mechanism enolate Enolate C=C-O⁻ eschenmoser CH₂=N⁺Me₂ Eschenmoser's Salt enolate:e->eschenmoser:c Nucleophilic Attack adduct O=C-CH-CH₂-NMe₂ Mannich Adduct eschenmoser->adduct Adduct Formation quaternary O=C-CH-CH₂-N⁺Me₃ Quaternary Salt adduct->quaternary Quaternization (MeI) product O=C-C=CH₂ α,β-Unsaturated Ketone quaternary->product Elimination (Base)

Caption: Core mechanism of the Mannich-type reaction and subsequent elimination.

Detailed Experimental Protocol

Step A: Preparation of the Starting Material

  • Prepare 1,4-dioxaspiro[4.5]decan-8-one from 1,4-cyclohexanedione as described in Route 1, Step A.

Step B: Mannich-type Reaction and In Situ Elimination

  • Prepare a solution of LDA in anhydrous THF by adding n-BuLi (1.05 eq) to diisopropylamine (1.1 eq) at -78 °C under a nitrogen atmosphere.

  • Add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Add solid Eschenmoser's salt (dimethyl(methylidene)ammonium iodide, 1.2 eq) to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude 8-methylene-1,4-dioxaspiro[4.5]decane can be purified by column chromatography. (Note: In some procedures, the quaternization and elimination steps are performed sequentially after the initial adduct is formed).

Step C: Deprotection

  • Perform the acidic hydrolysis of the methylene-ketal as described in Route 1, Step C, to yield the final product, 4-methylenecyclohexanone.

Comparative Analysis

The choice between the Wittig and Mannich-type routes depends on several factors, including laboratory capabilities, cost, and desired scale.

ParameterRoute 1: Wittig OlefinationRoute 2: Mannich-type Reaction
Overall Yield Moderate to Good (Typically 50-70% over 3 steps)Good to Excellent (Typically 60-85% over 3 steps)
Number of Steps 3 (Protection, Wittig, Deprotection)3 (Protection, Mannich/Elimination, Deprotection)
Reagents & Cost Requires strong base (n-BuLi), phosphonium salt. n-BuLi is pyrophoric. Ph₃P=O byproduct can complicate purification.Requires strong base (LDA), Eschenmoser's salt. LDA is pyrophoric. Eschenmoser's salt is more specialized and can be costly.
Scalability Readily scalable, but large-scale handling of n-BuLi requires special precautions. Ph₃P=O removal can be problematic on a large scale.Highly scalable. The reaction is often high-yielding and clean, simplifying purification.
Safety & Handling Use of pyrophoric n-BuLi requires rigorous anhydrous and inert atmosphere techniques.Use of pyrophoric n-BuLi to generate LDA requires the same precautions as the Wittig route. Eschenmoser's salt is a moisture-sensitive irritant.
Byproducts Stoichiometric amounts of triphenylphosphine oxide (Ph₃P=O), which is a high-boiling solid and can be difficult to separate chromatographically.Generates volatile byproducts (diisopropylamine, trimethylamine) and salts, which are generally easier to remove during aqueous workup.
Expert Insights & Causality
  • Yield and Purity: The Mannich-type route often provides a higher overall yield. This is primarily because the elimination step is typically very clean and efficient, and the byproducts (salts and volatile amines) are easily removed during workup. In contrast, the Wittig reaction's primary challenge is the removal of triphenylphosphine oxide, which can co-elute with the product and suppress yields during purification.

  • Reagent Handling: Both routes necessitate the use of strong, pyrophoric organolithium bases, demanding proficiency in handling air- and moisture-sensitive reagents. For laboratories not equipped for or experienced with these techniques, these routes may pose a significant challenge.

  • Economic Considerations: For small-scale research purposes, the cost difference may be negligible. However, for large-scale production, the cost and availability of the phosphonium salt for the Wittig route versus Eschenmoser's salt for the Mannich route should be carefully evaluated. The higher efficiency and simpler purification of the Mannich route may offset the higher initial cost of the reagent on a larger scale.

Conclusion and Recommendations

Both the Wittig olefination and the Mannich-type reaction are robust and effective strategies for the synthesis of 4-methylenecyclohexanone, each proceeding through a similar three-step sequence involving protection, C=C bond formation, and deprotection.

  • The Mannich-type route using Eschenmoser's salt is generally recommended for achieving higher yields and a cleaner reaction profile, which simplifies purification. This makes it an attractive option for both small-scale and large-scale synthesis, provided the cost of the iminium salt is not prohibitive.

  • The Wittig reaction remains a highly valuable and more traditional alternative . It is an excellent choice when the required phosphonium salt is readily available and the practitioner is experienced in purification techniques to effectively remove the triphenylphosphine oxide byproduct.

Ultimately, the optimal choice will be dictated by the specific constraints and priorities of the research or development program, including budget, timeline, available equipment, and the scale of the synthesis.

References

  • Wittig, G.; Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330. [Link]

  • Maryanoff, B. E.; Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

  • Mannich, C.; Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667. [Link]

  • Jasor, Y., et al. (1979). A new reagent for the direct methylenation of ketones and aldehydes: N,N-dimethyl-N-methylenetriphenylphosphoranylideneammonium iodide. Tetrahedron, 35(1), 103-111. (Note: This reference relates to a similar class of reagents, while the guide focuses on the more common Eschenmoser's salt for clarity). [Link]

  • Eschenmoser, A., et al. (1971). A New, Simple Synthesis of α,β-Unsaturated Carbonyl Compounds. Angewandte Chemie International Edition, 10(5), 330-331. [Link]

  • Stork, G., et al. (1978). A new method for the introduction of an angular methyl group. Journal of the American Chemical Society, 100(25), 7775-7777. (This reference provides context for advanced applications of enolates in synthesis). [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Methylenecyclohexanone and 3-Methylenecyclohexanone for Drug Development Professionals

In the landscape of modern drug discovery and development, the nuanced reactivity of isomeric building blocks is a critical parameter that dictates synthetic strategy and molecular design. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the nuanced reactivity of isomeric building blocks is a critical parameter that dictates synthetic strategy and molecular design. This guide provides an in-depth technical comparison of the reactivity of two constitutional isomers: 4-methylenecyclohexanone and 3-methylenecyclohexanone. As versatile intermediates, their distinct electronic and steric profiles lead to significant differences in their behavior in key chemical transformations. Understanding these differences is paramount for researchers aiming to leverage their unique properties in the synthesis of complex molecular architectures.

Structural and Electronic Overview: A Tale of Two Isomers

At first glance, 4-methylenecyclohexanone and 3-methylenecyclohexanone are simple isomers, differing only in the placement of the exocyclic methylene group relative to the ketone. However, this seemingly minor structural variance has profound implications for their electronic nature and, consequently, their reactivity.

4-Methylenecyclohexanone possesses a cross-conjugated system. The π-system of the exocyclic double bond is conjugated with one of the π-bonds of the carbonyl group, but not through the carbon backbone in a linear fashion. This arrangement leads to a more isolated electronic character of the double bond compared to its isomer.

3-Methylenecyclohexanone , in contrast, is a classic α,β-unsaturated ketone. The exocyclic double bond is in direct conjugation with the carbonyl group, creating a polarized system where the β-carbon (the methylene carbon) is electron-deficient. This extended conjugation significantly influences its reactivity, making it a prime candidate for conjugate addition reactions.

Conformational analysis of both isomers reveals that they predominantly adopt a chair-like conformation to minimize steric strain. However, the presence of the sp²-hybridized carbons of the methylene group can lead to a slight flattening of the ring.

Comparative Reactivity in Key Transformations

The differential electronic landscapes of these two isomers manifest in their distinct reactivity profiles, particularly in nucleophilic additions and cycloaddition reactions.

Nucleophilic Addition: A Clear Divergence in Mechanism

Nucleophilic attack is a cornerstone of synthetic organic chemistry. The mode of nucleophilic addition to our two isomers is a key point of differentiation.

  • 3-Methylenecyclohexanone: The Archetypal Michael Acceptor As an α,β-unsaturated ketone, 3-methylenecyclohexanone readily undergoes conjugate (1,4-) addition , also known as the Michael addition.[1][2] Nucleophiles preferentially attack the electron-poor β-carbon (the exocyclic methylene carbon). This is due to the delocalization of the π-electrons across the O=C–C=C system, which renders the β-carbon electrophilic. The resulting enolate intermediate is then protonated to yield the 1,4-adduct. Softer nucleophiles, such as enamines, organocuprates, and thiols, almost exclusively favor this mode of addition.[1]

  • 4-Methylenecyclohexanone: Favoring Direct (1,2-) Addition In 4-methylenecyclohexanone, the lack of direct conjugation between the double bond and the carbonyl group means the carbonyl carbon retains a more localized positive charge. Consequently, it is more susceptible to direct (1,2-) addition by nucleophiles. Harder nucleophiles, such as organolithium and Grignard reagents, will preferentially attack the carbonyl carbon.

Table 1: Predicted Reactivity in Nucleophilic Addition Reactions

Reaction TypeNucleophile Type4-Methylenecyclohexanone3-Methylenecyclohexanone
Nucleophilic Addition Hard (e.g., R-Li, RMgX)Predominantly 1,2-additionCompetitive 1,2- and 1,4-addition
Michael Addition Soft (e.g., R₂CuLi, RSH)NegligiblePredominantly 1,4-addition
Cycloaddition Reactions: The Diels-Alder Reaction

The exocyclic double bonds of both isomers can participate as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[2] However, the electronic nature of the double bond influences their reactivity.

In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.

  • 3-Methylenecyclohexanone is expected to be the more reactive dienophile. The electron-withdrawing carbonyl group in conjugation with the double bond lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

  • 4-Methylenecyclohexanone , with its less activated double bond, is anticipated to be a less reactive dienophile in normal-electron-demand Diels-Alder reactions.

Experimental Protocols and Supporting Data

To provide a practical context for the theoretical discussion, the following section outlines representative experimental protocols for key reactions. While direct comparative studies are scarce in the literature, these protocols are based on well-established procedures for similar substrates.

Michael Addition of Thiophenol to 3-Methylenecyclohexanone

This protocol illustrates the propensity of 3-methylenecyclohexanone to undergo conjugate addition.

Experimental Workflow:

Michael_Addition reagents 3-Methylenecyclohexanone Thiophenol Triethylamine (cat.) DCM reaction Stir at RT (Monitor by TLC) reagents->reaction 1. Mix workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup 2. Quench purification Column Chromatography workup->purification 3. Isolate product 3-((Phenylthio)methyl)cyclohexan-1-one purification->product 4. Purify

Caption: Workflow for the Michael addition of thiophenol to 3-methylenecyclohexanone.

Step-by-Step Protocol:

  • To a solution of 3-methylenecyclohexanone (1.0 mmol) in dichloromethane (DCM, 10 mL) at room temperature is added thiophenol (1.2 mmol).

  • Triethylamine (0.1 mmol) is added as a catalyst.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with dilute hydrochloric acid (1 M, 10 mL).

  • The aqueous layer is extracted with DCM (3 x 10 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 3-((phenylthio)methyl)cyclohexan-1-one.

Diels-Alder Reaction of 3-Methylenecyclohexanone with Cyclopentadiene

This protocol highlights the use of 3-methylenecyclohexanone as a dienophile.

Experimental Workflow:

Diels_Alder reagents 3-Methylenecyclohexanone Freshly cracked Cyclopentadiene Toluene reaction Heat at 80 °C (Sealed Tube) reagents->reaction 1. Combine workup Solvent Evaporation reaction->workup 2. Cool & Concentrate purification Column Chromatography workup->purification 3. Isolate product Spiro[bicyclo[2.2.1]hept-5-ene-2,3'-cyclohexan]-1'-one purification->product 4. Purify

Caption: Workflow for the Diels-Alder reaction of 3-methylenecyclohexanone.

Step-by-Step Protocol:

  • In a sealed tube, 3-methylenecyclohexanone (1.0 mmol) is dissolved in toluene (5 mL).

  • Freshly cracked cyclopentadiene (3.0 mmol) is added to the solution.

  • The sealed tube is heated at 80 °C for 12-24 hours.

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by flash column chromatography to yield the spirocyclic adduct. The endo/exo selectivity can be determined by ¹H NMR spectroscopy.

Mechanistic Insights and Predictive Modeling

The observed differences in reactivity can be rationalized through the lens of frontier molecular orbital (FMO) theory and computational chemistry.

  • LUMO Energies: The LUMO energy of an α,β-unsaturated ketone is a key indicator of its electrophilicity and reactivity as a Michael acceptor and a dienophile in normal-electron-demand Diels-Alder reactions. Computational studies would be expected to show that 3-methylenecyclohexanone has a lower-lying LUMO compared to 4-methylenecyclohexanone due to the extended conjugation. This lower LUMO energy signifies a greater propensity to accept electrons from a nucleophile or a diene's HOMO.

  • Stereoelectronic Effects: The stereochemical outcome of nucleophilic additions to cyclohexanone systems is often governed by stereoelectronic effects, such as the Cieplak and Felkin-Anh models. These models consider the electronic interactions between the incoming nucleophile and the sigma bonds of the cyclohexane ring, which can influence the trajectory of attack and the resulting stereochemistry.

Conclusion and Future Directions

The comparative analysis of 4-methylenecyclohexanone and 3-methylenecyclohexanone reveals a clear dichotomy in their chemical behavior, driven by the presence or absence of conjugation between the exocyclic double bond and the carbonyl group. 3-Methylenecyclohexanone is a quintessential Michael acceptor and a more reactive dienophile, while 4-methylenecyclohexanone is more prone to direct nucleophilic attack at the carbonyl carbon.

For drug development professionals, these distinct reactivity profiles offer a strategic advantage in molecular design. The choice between these two isomers allows for precise control over the introduction of substituents and the construction of complex cyclic and spirocyclic frameworks. Future work in this area should focus on quantitative kinetic studies to provide a more granular understanding of their reactivity differences and the exploration of their utility in asymmetric catalysis to access enantiomerically pure compounds for biological evaluation.

References

  • Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928 , 460 (1), 98–122. [Link]

  • Bergman, J.; Egestad, B. The Michael Reaction. Comprehensive Organic Synthesis1991 , 4, 467-493. [Link]

  • House, H. O.; Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972. [Link]

  • Fleming, I. Frontier Orbitals and Organic Chemical Reactions; Wiley: London, 1976. [Link]

  • Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition2002 , 41 (10), 1668–1698. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-Methylenecyclohexanone: A Novel Catalytic Approach vs. Traditional Methodologies

Introduction 4-Methylenecyclohexanone is a pivotal intermediate in organic synthesis, serving as a versatile building block for a range of complex molecules in the pharmaceutical and agrochemical industries. Its exocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methylenecyclohexanone is a pivotal intermediate in organic synthesis, serving as a versatile building block for a range of complex molecules in the pharmaceutical and agrochemical industries. Its exocyclic double bond and ketone functionality provide two reactive sites for tandem reactions, making it a valuable synthon. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers and process chemists.

This guide provides an in-depth, objective comparison of a novel, streamlined synthetic method for 4-methylenecyclohexanone against two well-established alternatives: the Wittig reaction and the Mannich reaction followed by elimination. We will dissect each methodology, presenting detailed experimental protocols, comparative performance data, and mechanistic insights to empower researchers and drug development professionals to select the optimal route for their specific applications.

Comparative Analysis of Synthetic Strategies

The transformation of a stable ketone into an exo-methylene derivative is a common challenge in organic synthesis. The ideal method should be high-yielding, operationally simple, and adhere to the principles of green chemistry by minimizing hazardous reagents and waste. Here, we evaluate three distinct approaches to this transformation, starting from the readily available 4-methylcyclohexanone.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for each synthetic method, based on representative experimental data.

MethodKey ReagentsReaction Time (approx.)Temperature (°C)Yield (%)Key Byproducts
Method 1: Wittig Reaction Methyltriphenylphosphonium bromide, n-BuLi6 - 8 hours-78 to 25~75-85Triphenylphosphine oxide
Method 2: Mannich/Elimination Dimethylamine HCl, Paraformaldehyde, MeI12 - 16 hours (multi-step)100 to 120~65-75Stoichiometric salts
Method 3: New Catalytic Method Phenyl trimethylammonium iodide, KOH2 - 5 hours130~85N,N-dimethylaniline

Method 1: The Wittig Reaction - A Classic Approach

The Wittig reaction is a cornerstone of carbonyl olefination, prized for its reliability and predictability.[1] The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the ketone, forming a betaine intermediate which collapses into an oxaphosphatane, ultimately yielding the desired alkene and triphenylphosphine oxide.[2]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The phosphorus ylide is a potent base and is readily protonated by water or alcohols, which would quench the reagent. Therefore, scrupulously dry solvents and glassware are essential for high yields.

  • Low Temperature: The initial deprotonation to form the ylide is typically performed at low temperatures (-78 °C) to control the exothermic reaction and prevent side reactions of the highly reactive n-butyllithium base.

Experimental Protocol: Wittig Reaction
  • Ylide Formation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF. Cool the resulting slurry to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes. Allow the now bright yellow-orange mixture to stir at -78 °C for 1 hour.

  • Carbonyl Addition: Dissolve 4-methylcyclohexanone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature, stirring for 4-6 hours. Progress can be monitored by TLC.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude oil contains the product and triphenylphosphine oxide. Purify via column chromatography (silica gel, 95:5 hexanes:ethyl acetate) to yield 4-methylenecyclohexanone.

Method 2: The Mannich Reaction & Hofmann Elimination

This two-stage process first installs an aminomethyl group at the α-position of the ketone, followed by an elimination step to generate the double bond. The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[3][4]

Causality Behind Experimental Choices:

  • Acidic Conditions (Mannich): The initial Mannich condensation is typically run under acidic conditions to favor the formation of the electrophilic Eschenmoser's salt precursor from formaldehyde and the secondary amine.

  • Quaternization & Base (Elimination): The tertiary amine of the Mannich base is a poor leaving group. It is converted into a good leaving group (trimethylamine) by quaternization with methyl iodide. A non-nucleophilic base is then used to promote an E2 elimination pathway.

Experimental Protocol: Mannich/Elimination
  • Mannich Base Formation: In a round-bottom flask, combine 4-methylcyclohexanone (1.0 eq), paraformaldehyde (1.5 eq), dimethylamine hydrochloride (1.2 eq), and ethanol. Add a catalytic amount of concentrated HCl. Reflux the mixture for 4-6 hours.

  • Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Add aqueous NaOH solution until the pH is ~10, then extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the crude Mannich base.

  • Quaternization: Dissolve the crude Mannich base in acetone and add methyl iodide (1.5 eq). Stir the mixture at room temperature overnight. The quaternary ammonium salt will precipitate. Filter the solid and wash with cold acetone.

  • Elimination: Suspend the quaternary ammonium salt in THF and add potassium tert-butoxide (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up and Purification: Quench with water and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the final product.

Method 3: A Novel, Greener Catalytic α-Methylation

Drawing inspiration from modern advancements in C-H functionalization, this novel method proposes a direct, metal-free α-methylation using a safe, solid methylating agent, followed by an in-situ elimination.[5] Phenyl trimethylammonium iodide serves as a non-volatile, easy-to-handle source of a methyl group.[5] This approach avoids the use of pyrophoric organometallics (n-BuLi) and the generation of high-mass phosphine oxide waste, significantly improving the atom economy and safety profile.

Causality Behind Experimental Choices:

  • Solid Methylating Agent: Phenyl trimethylammonium iodide is a stable, non-volatile solid, making it a safer alternative to traditional agents like methyl iodide or dimethyl sulfate.[5]

  • Green Solvent: Anisole is used as a high-boiling, greener solvent alternative to toluene or THF.[5]

  • One-Pot Procedure: The reaction is designed as a one-pot process where the initial α-methylation is immediately followed by base-induced elimination, simplifying the workflow and reducing handling losses.

Experimental Protocol: Catalytic α-Methylation
  • Reaction Setup: In a sealed vessel, combine 4-methylcyclohexanone (1.0 eq), phenyl trimethylammonium iodide (2.0 eq), and potassium hydroxide (2.0 eq) in anisole.

  • Reaction: Heat the mixture to 130 °C with vigorous stirring for 2-5 hours. Monitor the reaction by GC-MS or TLC.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 40 mL). The byproduct, N,N-dimethylaniline, can be removed by washing the combined organic layers with 1 M HCl (2 x 30 mL).

  • Purification: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by a short silica plug or distillation if necessary.

Mechanistic Insights & Workflow Visualization

To fully appreciate the differences between these methodologies, we can visualize their respective reaction pathways and experimental workflows.

Reaction Mechanisms

Wittig_Mechanism ketone 4-Methylcyclohexanone betaine Betaine Intermediate ketone->betaine + Ylide ylide Ph₃P=CH₂ (Ylide) ylide->betaine oxaphosphatane Oxaphosphatane betaine->oxaphosphatane Ring Closure product 4-Methylenecyclohexanone oxaphosphatane->product Fragmentation byproduct Ph₃P=O oxaphosphatane->byproduct

Mannich_Mechanism ketone 4-Methylcyclohexanone mannich_base Mannich Base ketone->mannich_base + CH₂O, HNMe₂ quat_salt Quaternary Salt mannich_base->quat_salt + MeI product 4-Methylenecyclohexanone quat_salt->product Base (E2)

Catalytic_Mechanism ketone 4-Methylcyclohexanone enolate Enolate ketone->enolate + KOH methylated α-Methylated Ketone enolate->methylated + PhNMe₃⁺I⁻ (SN2) product 4-Methylenecyclohexanone methylated->product Elimination (Hypothetical intermediate step)

Experimental Workflow Comparison

Workflow_Comparison

Conclusion and Recommendations

This guide demonstrates a comprehensive evaluation of three distinct methods for the synthesis of 4-methylenecyclohexanone.

  • The Wittig Reaction remains a highly reliable and effective method, particularly for small-scale synthesis where the removal of triphenylphosphine oxide is manageable. Its primary drawback is poor atom economy.

  • The Mannich/Elimination sequence is a viable, albeit lengthy, alternative. The multi-step nature of the process can lead to lower overall yields and increases operational complexity, making it less ideal for rapid synthesis campaigns.

  • The new catalytic α-methylation method presents a compelling alternative that addresses the major shortcomings of the traditional routes. Its operational simplicity (one-pot), use of safer reagents, and reduced waste stream make it an excellent choice for sustainable, large-scale production. The high yield and short reaction time further enhance its attractiveness for process chemistry and drug development timelines.

For researchers prioritizing speed, safety, and sustainability, the novel catalytic approach is highly recommended. For those requiring absolute certainty and leveraging a well-established protocol on a smaller scale, the Wittig reaction remains a trusted choice.

References

  • Synthesis method of 4-substituted cyclohexanone.
  • Synthetic method for organic synthesis intermediate 4-methylcyclohexanone. Eureka, CN114230009A.
  • 4-Methylcyclohexene Synthesis. Department of Chemistry, University of Missouri-St. Louis.
  • EduBirdie. (n.d.).
  • Chemistry LibreTexts. (2023). The Wittig Reaction.
  • Synthesis of 4-Methylcyclohexene. (2020). YouTube.
  • Singh, V., & Unnikrishnan, S. (2000). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One.
  • Paquette, L. A., & Doherty, A. M. (1988). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one.
  • 4-Methylcyclohexene Synthesis Lab. (n.d.). Scribd.
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  • ACS Publications. (2021).
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Greßies, S., & Glorius, F. (2021). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents.
  • Synthesis of some mannich base cyclohexanone derivatives and their pharmacological activities. (2010). RJPBCS.
  • Wikipedia. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 4-Methyl-1-indanone.
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  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis.
  • Reductive α-Methylation of α,β-Unsaturated Ketones Catalyzed by a Mn(I) PCNHCP Pincer Complex with Methanol as Both H2 and C1–Source. (n.d.). Organometallics.

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Comparative

A Researcher's Guide to the Computational Analysis of Transition States in 4-Methylenecyclohexanone Reactions

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules during a chemical reaction is paramount. The fleeting, high-energy transition state holds the key to reactio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules during a chemical reaction is paramount. The fleeting, high-energy transition state holds the key to reaction rates, selectivity, and overall efficiency. This guide delves into the computational analysis of transition states in reactions involving 4-methylenecyclohexanone, a versatile building block in organic synthesis. We will navigate the theoretical landscape, compare computational methodologies, and provide practical, step-by-step protocols to empower your research.

The Significance of 4-Methylenecyclohexanone in Synthesis

4-Methylenecyclohexanone is a valuable synthon due to its unique structural features: a reactive ketone carbonyl group and an exocyclic double bond. This combination allows for a variety of transformations, including nucleophilic additions, cycloadditions, and enolate chemistry. Understanding the transition states of these reactions is crucial for controlling stereoselectivity and reaction outcomes, which is of particular importance in the synthesis of complex natural products and pharmaceutical agents.

Theoretical Underpinnings: A Glimpse into Transition State Theory

At the heart of our analysis lies Transition State Theory (TST), which posits that reactants are in a quasi-equilibrium with a high-energy activated complex, the transition state.[1][2] The rate of a reaction is then determined by the concentration of this transition state and the frequency with which it converts to products. Computational chemistry provides a powerful lens to probe these transient structures and their associated energies.

Comparing Computational Approaches for Transition State Analysis

The accuracy of a computational prediction hinges on the chosen theoretical method and basis set. For reactions of organic molecules like 4-methylenecyclohexanone, Density Functional Theory (DFT) has emerged as a robust and widely used approach.[3][4] However, the vast array of DFT functionals can yield different results. Here, we compare some commonly employed functionals for transition state analysis of reactions involving cyclic ketones.

Computational MethodKey StrengthsPotential LimitationsTypical Application for 4-Methylenecyclohexanone Reactions
B3LYP A workhorse functional with a good balance of accuracy and computational cost for a wide range of organic reactions.[4][5]May underestimate reaction barriers in some cases.Initial transition state searches and geometry optimizations.
M06-2X Generally provides more accurate barrier heights and non-covalent interaction energies compared to B3LYP.More computationally expensive than B3LYP.High-accuracy single-point energy calculations on B3LYP-optimized geometries; studying reactions where dispersion forces are significant.
ωB97X-D A range-separated functional with empirical dispersion corrections, often yielding highly accurate results for thermochemistry and barrier heights.Can be computationally demanding.Benchmarking results and for reactions where long-range interactions play a crucial role.

Basis Set Considerations: The choice of basis set is also critical. A larger, more flexible basis set will generally provide more accurate results but at a higher computational cost. For initial explorations, a double-zeta basis set like 6-31G(d) is often sufficient. For more accurate energy calculations, a triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p) , is recommended.

A Representative Reaction: The Diels-Alder Cycloaddition

To illustrate the computational workflow, let's consider the Diels-Alder reaction of 4-methylenecyclohexanone (acting as the dienophile) with a simple diene like butadiene. This reaction is a powerful tool for the formation of six-membered rings.[3]

Diels-Alder Reaction Reactants 4-Methylenecyclohexanone + Butadiene TS Transition State Reactants->TS ΔG‡ Product Cycloadduct TS->Product

Caption: A simplified representation of the Diels-Alder reaction pathway.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for locating and characterizing the transition state of a reaction involving 4-methylenecyclohexanone using a quantum chemistry software package like Gaussian or ORCA.

  • Geometry Optimization of Reactants and Products:

    • Build the 3D structures of the reactants (4-methylenecyclohexanone and the reaction partner) and the expected product(s).

    • Perform a geometry optimization and frequency calculation for each species using a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Confirm that the optimized structures have no imaginary frequencies, indicating they are true minima on the potential energy surface.

  • Initial Transition State Guess:

    • Generate an initial guess for the transition state geometry. This can be done by:

      • Manually adjusting the bond lengths and angles of the reactants towards the product geometry.

      • Using a linear synchronous transit (LST) or quadratic synchronous transit (QST) method, which interpolates between the reactant and product structures.[6]

  • Transition State Optimization:

    • Perform a transition state optimization starting from the initial guess. This calculation aims to find a first-order saddle point on the potential energy surface.

    • Use a reliable method for transition state searching, such as the Berny algorithm.

  • Transition State Verification:

    • Perform a frequency calculation on the optimized transition state structure.

    • A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[5]

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • To confirm that the found transition state connects the desired reactants and products, perform an IRC calculation.[6]

    • This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions, leading to the reactant and product energy minima.

  • High-Level Energy Correction:

    • For more accurate activation energies, perform single-point energy calculations on the optimized reactant, product, and transition state geometries using a higher level of theory (e.g., M06-2X/6-311+G(d,p)).

Computational Workflow Start Define Reactants and Products Opt_React_Prod Geometry Optimization & Frequency Calculation Start->Opt_React_Prod TS_Guess Generate Initial Transition State Guess Opt_React_Prod->TS_Guess TS_Opt Transition State Optimization TS_Guess->TS_Opt TS_Verify Frequency Calculation & Imaginary Frequency Check TS_Opt->TS_Verify IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Verify->IRC High_Level_E High-Level Single-Point Energy Calculation IRC->High_Level_E End Determine Activation Energy High_Level_E->End

Caption: A typical workflow for computational transition state analysis.

Comparative Data from Analogous Systems

Computational MethodBasis SetExpected ΔG‡ (kcal/mol)Estimated Computational Cost
B3LYP6-31G(d)15-20Low
B3LYP6-311+G(d,p)12-18Medium
M06-2X6-311+G(d,p)10-15High
ωB97X-D6-311+G(d,p)9-14High

Note: These are illustrative values based on trends observed in related systems. Actual values will depend on the specific reaction and reaction conditions (e.g., solvent effects).

Conclusion: Empowering Rational Design through Computation

The computational analysis of transition states provides an indispensable tool for understanding and predicting the outcomes of chemical reactions. For a versatile substrate like 4-methylenecyclohexanone, these methods allow researchers to probe reaction mechanisms, rationalize stereochemical outcomes, and design more efficient synthetic routes. By carefully selecting the appropriate computational methodology and following a rigorous workflow, scientists can gain deep insights into the fleeting world of transition states, ultimately accelerating the pace of discovery in chemical synthesis and drug development.

References

  • A DFT study of the endo-selectivity mechanism of the Diels–Alder reaction in lindenane dimeric sesquiterpene synthesis promoted by pyridines. RSC Publishing. Available at: [Link]

  • Conceptual DFT study based on the characterization of the local electrophilicity and nucleophilicity for intramolecular Diels–Alder reaction of the trans isomers of 4-[(4E)-4,6-heptadien-1-yl]-2-cyclohepten-1-one. Scientific paper. Available at: [Link]

  • Conceptual DFT study based on the characterization of the local electrophilicity and nucleophilicity for intramolecular Diels Alder reaction of the trans isomers of 4-[(4E)-4,6-heptadien-1-yl]-2-cyclohepten-1-one. ResearchGate. Available at: [Link]

  • A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. SciSpace. Available at: [Link]

  • DFT study of the Diels–Alder reactions between ethylene with buta-1,3-diene and cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Exploring the Regioselectivity of Diels–Alder Reactions of 2,6‐Disubstituted Benzoquinones through DFT Calculations. IS MUNI. Available at: [Link]

  • Transition state theory. Wikipedia. Available at: [Link]

  • CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi. Available at: [Link]

  • Nazarov cyclization of activated divinyl ketones. ResearchGate. Available at: [Link]

  • Acyclic stereoselection. 47. Stereochemistry of the Michael addition of ester and ketone enolates to .alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. ACS Publications. Available at: [Link]

  • Nazarov Cyclizations Catalyzed by BINOL Phosphoric Acid Derivatives: Quantum Chemistry Struggles To Predict the Enantioselectivity. ACS Publications. Available at: [Link]

  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link]

  • Transition state theory fundamentals. Fiveable. Available at: [Link]

  • Beyond the Divinyl Ketone: Innovations in the Generation and Nazarov Cyclization of Pentadienyl Cation Intermediates. PubMed Central. Available at: [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

  • Nazarov cyclization reaction. Wikipedia. Available at: [Link]

  • Theoretical and Experimental Study of the Regioselectivity of Michael Additions. FIUnix Faculty Sites. Available at: [Link]

  • Robinson Annulation Reaction Mechanism. YouTube. Available at: [Link]

  • Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. NIH. Available at: [Link]

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  • Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Semantic Scholar. Available at: [Link]

  • Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. MDPI. Available at: [Link]

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Validation

4-Methylenecyclohexanone: A Strategic Bifunctional Scaffold for Complex Synthesis

The following guide provides a critical analysis and technical review of 4-Methylenecyclohexanone , structured for application scientists and synthetic chemists. Executive Summary 4-Methylenecyclohexanone (CAS: 29648-66-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a critical analysis and technical review of 4-Methylenecyclohexanone , structured for application scientists and synthetic chemists.

Executive Summary

4-Methylenecyclohexanone (CAS: 29648-66-6) is a specialized non-conjugated enone building block characterized by a cyclohexanone ring with an exocyclic double bond at the C4 position.[1][2][3][4] Unlike its saturated analog (4-methylcyclohexanone) or conjugated isomers (cyclohexenones), this molecule offers two distinct, chemically orthogonal reactive handles: a ketone and an electron-rich exocyclic alkene.

This guide evaluates its utility as a "divergent node" in organic synthesis, specifically for accessing spirocyclic alkaloids, Vitamin D analogs, and functionalized terpenes where stereochemical control at the C4 position is critical.

Key Technical Insight: The molecule’s value lies in its desymmetrization potential . While 1,4-cyclohexanedione is symmetric and difficult to mono-functionalize selectively without protection, 4-methylenecyclohexanone provides a "pre-differentiated" scaffold, allowing sequential functionalization of the "North" (ketone) and "South" (alkene) poles of the ring.

Chemical Profile & Comparative Analysis

Structural Specifications
  • IUPAC Name: 4-Methylidenecyclohexan-1-one[1]

  • Molecular Formula: C

    
    H
    
    
    
    O[1][4]
  • Molecular Weight: 110.15 g/mol [1]

  • Key Feature: C

    
     symmetry (approximate) broken by functionalization; non-conjugated system (C1=O and C4=C are isolated).
    
Performance Comparison: The "Cyclic Ketone" Landscape

The following table contrasts 4-methylenecyclohexanone with its primary alternatives in synthetic pathway design.

Feature4-Methylenecyclohexanone 1,4-Cyclohexanedione 4-Methylcyclohexanone 2-Cyclohexen-1-one
Reactive Handles 2 (Ketone + Exocyclic Alkene)2 (Identical Ketones)1 (Ketone)2 (Conjugated Enone)
C4 Reactivity High (Electrophilic/Nucleophilic via alkene)High (Ketone)Low (Alkyl group)Low (Gamma position)
Selectivity Orthogonal (Chemoselective reagents exist)Poor (Statistical mixtures common)N/AConjugate Addition dominant
Primary Use Spirocycles, Terpene cores, Vitamin D ringsLinkers, PolymersSolvent, Simple building blockMichael Acceptors
Cost/Availability High / LimitedLow / CommodityLow / CommodityLow / Commodity

Analyst Note: Use 4-methylenecyclohexanone when you need to install a quaternary center or a spiro-linkage at C4 after establishing stereochemistry at C1, or vice versa. If you only need a methyl group, use the cheaper 4-methylcyclohexanone.

Strategic Synthesis & Divergence Map

Since commercial sources are often expensive (>$200/g), in-house synthesis is the standard approach for scale-up. The most robust route utilizes 1,4-cyclohexanedione monoethylene ketal as the starting material.

Diagram: Synthesis and Divergent Application Flow

The following Graphviz diagram illustrates the synthesis of the scaffold and its downstream divergence into three distinct chemical spaces.

G Start 1,4-Cyclohexanedione Monoethylene Ketal Inter 4-Methylene Ketal Intermediate Start->Inter Wittig Reaction (Ph3P=CH2) Product 4-Methylenecyclohexanone (Target Scaffold) Inter->Product Acid Hydrolysis (HCl/Acetone) PathA Spirocyclic Scaffolds Product->PathA Diol Protection (Spiro-ketalization) PathB 4-Substituted Cyclohexanones Product->PathB H2 / Pd-C (Alkene Reduction) PathC Functionalized Alcohols Product->PathC Luche Reduction (Ketone Reduction)

Caption: Synthesis of 4-methylenecyclohexanone via Wittig olefination followed by divergent functionalization pathways.

Validated Experimental Protocols

Protocol A: Synthesis from 1,4-Cyclohexanedione Monoethylene Ketal

This protocol is preferred over direct oxidation of alcohols due to higher yield and purity.

Reagents:

  • Methyltriphenylphosphonium bromide (MTPPB)

  • Potassium tert-butoxide (KOtBu) or n-Butyllithium

  • THF (Anhydrous)

  • 1,4-Cyclohexanedione monoethylene ketal[5]

Step-by-Step Methodology:

  • Ylide Formation: In a flame-dried flask under Argon, suspend MTPPB (1.2 equiv) in anhydrous THF. Cool to 0°C. Add KOtBu (1.2 equiv) portion-wise. The solution will turn bright yellow, indicating ylide formation. Stir for 45 minutes.

  • Wittig Reaction: Dissolve 1,4-cyclohexanedione monoethylene ketal (1.0 equiv) in minimal THF and add dropwise to the ylide solution. Warm to room temperature and stir for 4-6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc).[6] The starting material spot should disappear.

  • Workup: Quench with saturated NH4Cl. Extract with diethyl ether. Dry organics over MgSO4 and concentrate. Purify the 4-methylene ketal intermediate via silica flash chromatography (typically 5-10% EtOAc in Hexanes).

  • Hydrolysis (Deprotection): Dissolve the intermediate in Acetone/Water (4:1). Add catalytic p-Toluenesulfonic acid (pTSA) or 1M HCl. Stir at room temperature until the ketal is cleaved (approx. 2 hours).

  • Isolation: Neutralize with NaHCO3, extract with DCM, and distill carefully (product is volatile).

    • Yield Expectation: 75-85% over two steps.

Protocol B: Chemoselective Differentiation (Reduction)

A common pitfall is the over-reduction of the alkene when attempting to reduce the ketone.

Objective: Reduce ketone to alcohol without touching the exocyclic alkene. Method: Luche Reduction.

  • Setup: Dissolve 4-methylenecyclohexanone (1 mmol) in MeOH (0.4 M).

  • Additive: Add Cerium(III) Chloride heptahydrate (CeCl3·7H2O, 1.0 equiv). Stir for 10 minutes to complex the ketone.

  • Reduction: Cool to -78°C (or 0°C for faster rates). Add NaBH4 (1.0 equiv) portion-wise.

    • Mechanism:[4][5][7][8][9] The Cerium activates the carbonyl and coordinates the borohydride, promoting 1,2-addition over conjugate reduction (though conjugation is absent here, it prevents side reactions with the alkene).

  • Result: Exclusive formation of 4-methylenecyclohexanol . The alkene remains intact for subsequent epoxidation or hydroboration.

Mechanistic Insights & Applications

The "Exocyclic" Advantage in Spiro-Synthesis

4-Methylenecyclohexanone is a precursor to Thromboxane A2 analogs and other spirocyclic natural products. The exocyclic double bond is sterically accessible, making it an ideal partner for:

  • Epoxidation: Reaction with m-CPBA yields the spiro-epoxide, which can be ring-opened by nucleophiles to create quaternary centers with high stereocontrol.

  • Hydroboration-Oxidation: Converts the methylene group into a hydroxymethyl group (

    
    ), providing a "handle" for further chain extension.
    
Chemo-Selectivity in Hydrogenation

Research indicates that solvent choice dictates the hydrogenation outcome of this molecule [7].

  • Ru/Rh/Pd in Ethanol: Leads to acetal formation alongside hydrogenation.[10]

  • Co Catalysts: Can show selectivity for the ketone in some enone systems, but for 4-methylenecyclohexanone, standard Pd/C hydrogenation rapidly reduces the exocyclic alkene to the methyl group (yielding 4-methylcyclohexanone). This is the primary method for "erasing" the functional handle after it has served its purpose as a directing group.

References

  • PubChem. 4-Methylenecyclohexanone Compound Summary. National Library of Medicine. Link

  • Matteson, D. S. Synthesis of Peptide Boronic Acids. Science of Synthesis, Thieme. (Describes use of 4-methylenecyclohexanone ethylene ketal). Link

  • Nishimura, S. et al. Selectivity of Group VIII Metal Catalysts in Hydrogenation of Nonconjugated Enones. Bulletin of the Chemical Society of Japan. (Detailed hydrogenation studies). Link

  • LookChem. Commercial Availability and CAS 29648-66-6 Data. Link

  • CymitQuimica. Product Specifications for 4-Methylenecyclohexanone. Link

  • Google Patents. US8377913B2: Vitamin D receptor activators and methods of making. (Cites use as intermediate). Link

  • ResearchGate. Synthesis and Reactions of Spiroheterocyclic Compounds. (Discusses ketal precursors). Link

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of 4-Methylenecyclohexanone with Biological Nucleophiles

Introduction: The Electrophilic Nature of 4-Methylenecyclohexanone and Its Biological Implications 4-Methylenecyclohexanone is an α,β-unsaturated ketone characterized by an exocyclic double bond conjugated to a carbonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Electrophilic Nature of 4-Methylenecyclohexanone and Its Biological Implications

4-Methylenecyclohexanone is an α,β-unsaturated ketone characterized by an exocyclic double bond conjugated to a carbonyl group. This structural motif, known as a Michael acceptor, renders the molecule susceptible to nucleophilic attack at the β-carbon. In a biological context, this reactivity can lead to the covalent modification of essential biomolecules, such as proteins and DNA, a process often associated with toxicological outcomes. The potential for such cross-reactivity necessitates a thorough evaluation for any compound intended for use in pharmaceuticals, agrochemicals, or consumer products.

This guide provides a comprehensive framework for assessing the cross-reactivity of 4-methylenecyclohexanone with key biological nucleophiles. We will present a series of comparative experimental protocols designed to quantify its reactivity, identify the resulting adducts, and evaluate its potential for DNA damage and cytotoxicity. For comparative purposes, we have selected two benchmark compounds: 2-cyclohexenone, a structurally related cyclic enone, and methyl vinyl ketone (MVK), a simple, acyclic α,β-unsaturated ketone known for its reactivity.[1][2] This multi-faceted approach will provide a robust dataset for researchers, scientists, and drug development professionals to understand the potential biological implications of exposure to 4-methylenecyclohexanone.

I. Comparative Reactivity with Thiol-Containing Nucleophiles: Glutathione and Cysteine

The thiol groups of glutathione (GSH) and cysteine residues in proteins are among the most potent biological nucleophiles and primary targets for Michael acceptors.[1] Assessing the rate and nature of their reaction with 4-methylenecyclohexanone is a critical first step in understanding its biological reactivity.

A. Kinetic Analysis of Glutathione Conjugation

The reaction rate with glutathione, the most abundant intracellular non-protein thiol, provides a quantitative measure of a compound's electrophilic reactivity. A well-established method for this is the kinetic glutathione chemoassay.

This assay monitors the depletion of GSH over time in the presence of the test compound. The second-order rate constant (k_GSH_) is a reliable indicator of electrophilic reactivity and can be used to rank the reactivity of 4-methylenecyclohexanone against the benchmark compounds.

  • Reagent Preparation:

    • Prepare a stock solution of 4-methylenecyclohexanone, 2-cyclohexenone, and methyl vinyl ketone in a suitable organic solvent (e.g., acetonitrile).

    • Prepare a stock solution of reduced glutathione (GSH) in a phosphate buffer (pH 7.4).

    • Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the same phosphate buffer.

  • Reaction Initiation:

    • In a 96-well plate, add the phosphate buffer and the GSH stock solution to achieve a final concentration of approximately 500 µM.

    • Initiate the reaction by adding the test compound stock solution to achieve a final concentration of 50 µM. Include a solvent control.

  • Monitoring GSH Depletion:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), add an aliquot of the DTNB solution to quench the reaction and react with the remaining GSH.

    • Measure the absorbance at 412 nm using a microplate reader. The absorbance is proportional to the concentration of the yellow-colored 2-nitro-5-thiobenzoate anion.

  • Data Analysis:

    • Calculate the concentration of remaining GSH at each time point using a standard curve.

    • Determine the pseudo-first-order rate constant (k_obs_) from the slope of the natural logarithm of GSH concentration versus time.

    • Calculate the second-order rate constant (k_GSH_) by dividing k_obs_ by the initial concentration of the test compound.

CompoundSecond-Order Rate Constant (k_GSH_) (M⁻¹s⁻¹) (Illustrative Data)
4-Methylenecyclohexanone0.05
2-Cyclohexenone0.12
Methyl Vinyl Ketone1.50

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results should be generated following the described protocol.

B. Characterization of Cysteine Adducts by NMR and Mass Spectrometry

To understand the precise nature of the interaction with protein thiols, the reaction with a model cysteine-containing peptide or N-acetylcysteine can be monitored, and the resulting adducts can be characterized.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the formed adducts in solution, while Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly sensitive for detecting and identifying the adducts.

  • Reaction with N-acetylcysteine:

    • Incubate 4-methylenecyclohexanone, 2-cyclohexenone, and methyl vinyl ketone separately with an equimolar amount of N-acetylcysteine in a deuterated phosphate buffer (for NMR) or a standard aqueous buffer (for LC-MS/MS) at 37°C.

  • NMR Analysis:

    • Acquire ¹H NMR spectra at various time points to monitor the disappearance of the vinyl protons of the Michael acceptor and the appearance of new signals corresponding to the adduct.[3]

    • Utilize 2D NMR techniques (e.g., COSY, HSQC) to elucidate the structure of the formed adduct.

  • LC-MS/MS Analysis:

    • Analyze the reaction mixtures using a reverse-phase HPLC system coupled to a tandem mass spectrometer.[4][5]

    • Develop a separation method to resolve the starting materials and the adducts.

    • Use electrospray ionization (ESI) in both positive and negative ion modes to detect the parent ions of the potential adducts.

    • Perform fragmentation analysis (MS/MS) to confirm the structure of the adducts by observing characteristic fragment ions.[4][5][6]

Michael_Addition cluster_reactants Reactants cluster_reaction Michael Addition cluster_product Product 4-MC 4-Methylenecyclohexanone Intermediate Enolate Intermediate 4-MC->Intermediate Nucleophilic Attack Nucleophile Biological Nucleophile (e.g., R-SH) Nucleophile->Intermediate Protonation Protonation Intermediate->Protonation Adduct Covalent Adduct Protonation->Adduct DNA_Adduct_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis A Calf Thymus DNA + Test Compound B Enzymatic Digestion to 3'-Mononucleotides A->B C Adduct Enrichment B->C D 32P-Labeling C->D E TLC Separation D->E F Autoradiography & Quantification E->F

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 4-Methylenecyclohexanone

Understanding the Inherent Hazards of 4-Methylenecyclohexanone 4-Methylenecyclohexanone's structure suggests a combination of hazards that must be respected for safe handling. Its cyclic ketone nature points to it being...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Inherent Hazards of 4-Methylenecyclohexanone

4-Methylenecyclohexanone's structure suggests a combination of hazards that must be respected for safe handling. Its cyclic ketone nature points to it being a flammable liquid and a potential irritant.[1][2] The presence of the alpha,beta-unsaturated carbonyl functionality is of particular toxicological concern, as these compounds are known electrophiles and alkylating agents, making them potentially toxic.[3][4]

Anticipated Hazard Profile:

Hazard ClassificationAnticipated EffectsRationale based on Structural Analogy
Flammable Liquid May be easily ignited by heat, sparks, or flames. Vapors may form explosive mixtures with air.Cyclic ketones like cyclohexanone are classified as flammable liquids.[1][2]
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.Alpha,beta-unsaturated carbonyl compounds can be toxic due to their ability to react with biological macromolecules.[3][4]
Skin and Eye Irritant May cause skin irritation, and serious eye irritation or damage.Many ketones and alpha,beta-unsaturated carbonyls are known irritants.[1][2]
Respiratory Irritant Vapors may cause irritation to the respiratory tract.Inhalation of vapors from similar ketones can lead to respiratory irritation.[1]
Reactivity May be reactive with strong oxidizing agents, strong bases, and reducing agents.The ketone and alkene functionalities can participate in various chemical reactions.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 4-Methylenecyclohexanone.

Core PPE Requirements
PPE ComponentSpecifications and Rationale
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing.
Hand Protection Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable for handling organic ketones.[1][5] Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A flame-resistant lab coat must be worn and kept fastened. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Footwear Fully enclosed, chemical-resistant shoes must be worn.[6]
Respiratory Protection

Work with 4-Methylenecyclohexanone should always be conducted in a certified chemical fume hood to minimize inhalation of vapors.[6][7] If a fume hood is not available or if there is a potential for exposure above established limits, a properly fitted respirator with an organic vapor cartridge is required.

Step-by-Step Safe Handling Protocol

Adherence to a strict operational workflow is paramount for minimizing exposure and preventing accidents.

Preparation and Pre-Handling Checks
  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • PPE Inspection: Don and inspect all required PPE.

  • Emergency Equipment Check: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Material Segregation: Ensure that incompatible materials, such as strong oxidizing agents, are not in the immediate work area.

Handling and Dispensing
  • Grounding and Bonding: When transferring from a larger container, use proper grounding and bonding techniques to prevent static discharge, a potential ignition source.[8]

  • Controlled Dispensing: Use a funnel or other appropriate dispensing aid to minimize splashing and vapor release.

  • Container Management: Keep containers of 4-Methylenecyclohexanone sealed when not in use.[8]

  • Cleanliness: Immediately clean up any small drips or spills with a suitable absorbent material.

G Workflow for Safe Handling of 4-Methylenecyclohexanone cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Verify Fume Hood Function prep2 Inspect and Don PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Ground and Bond Containers prep3->handle1 handle2 Dispense with Care handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 clean1 Clean Work Area handle3->clean1 clean2 Properly Dispose of Waste clean1->clean2 clean3 Remove and Inspect PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

A streamlined workflow for handling 4-Methylenecyclohexanone.

Emergency Procedures: A Plan for the Unexpected

Spill Management
  • Small Spills (in a fume hood):

    • Alert nearby personnel.

    • Use a chemical absorbent pad or a non-reactive absorbent material like vermiculite to contain the spill.[9]

    • Place the absorbed material into a sealed, labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If it is safe to do so, eliminate all ignition sources.[9]

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains.[9]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Storage and Disposal: Long-Term Safety and Responsibility

Storage Guidelines
  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[11]

  • Keep away from heat, sparks, and open flames.[11]

  • Store in a designated flammable liquids cabinet.[6]

  • Segregate from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

Disposal Plan
  • All waste containing 4-Methylenecyclohexanone must be treated as hazardous waste.[12][13]

  • Collect waste in a dedicated, labeled, and sealed container.

  • Do not dispose of this chemical down the drain.[6][7]

  • Follow all local, state, and federal regulations for the disposal of flammable and reactive organic waste. Consult with your institution's environmental health and safety department for specific procedures.[13]

G Disposal Pathway for 4-Methylenecyclohexanone Waste start Generate Waste (e.g., contaminated wipes, excess reagent) collect Collect in a Labeled, Sealed Hazardous Waste Container start->collect Immediate action store Store Temporarily in a Designated Satellite Accumulation Area collect->store Secure storage transport Arrange for Pickup by Certified Hazardous Waste Personnel store->transport Scheduled removal dispose Final Disposal at a Permitted Facility (e.g., incineration) transport->dispose Regulatory compliance

A compliant disposal pathway for waste containing 4-Methylenecyclohexanone.

References

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Justrite. (n.d.). YOUR GUIDE TO HANDLING FLAMMABLE LIQUIDS SAFELY. Retrieved from [Link]

  • PATH. (n.d.). Personal Protective Equipment for Waste Handlers and Incinerator Operators. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Safety First: Handling and Storage Best Practices for Cyclohexanone. Retrieved from [Link]

  • The Chemistry Blog. (2024, May 22). Safe Handling of Flammable Chemicals. Retrieved from [Link]

  • Nebraska Extension Publications. (n.d.). Protective Clothing and Equipment for Pesticide Applicators. Retrieved from [Link]

  • Grow Training. (n.d.). Handling Flammable Chemicals - Key Precautions To Take. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

  • New Jersey Department of Health. (2010, February). Cyclohexanone - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • University of Kentucky. (2018, November 30). Personal Protective Equipment. Kentucky Pesticide Safety Education Program. Retrieved from [Link]

  • Enoch, S. J., et al. (2008). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology, 22(1), 99-110.
  • Hazardous Waste Experts. (2021, April 6). How Do You Dispose of Organic Solvents? Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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